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  • Product: tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate
  • CAS: 935668-23-8

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of tert-butyl (2S)-2-(met...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery.[1][2] Its unique structural and physicochemical properties, including conformational rigidity and a three-dimensional character, make it an attractive scaffold for the design of novel therapeutic agents.[1][2] The incorporation of the azetidine motif can lead to improved metabolic stability, receptor selectivity, and overall pharmacokinetic profiles of drug candidates.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its importance in modern medicinal chemistry.[1]

This guide focuses on a specific chiral derivative, tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate, a versatile intermediate for the synthesis of more complex molecules.

Chemical Structure and Identifiers

tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate is a Boc-protected chiral azetidine derivative. The (2S) stereochemistry and the methoxymethyl substituent at the 2-position offer specific spatial arrangements for molecular interactions, a crucial aspect in rational drug design.

IdentifierValue
IUPAC Name tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate
CAS Number 935668-23-8
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Canonical SMILES COC[C@H]1CN(C1)C(=O)OC(C)(C)C
InChI Key Not available in current search results.

Structural Diagram:

G A (S)-1-Boc-2-azetidinemethanol B Methylation Reaction A->B Base (e.g., NaH) Methylating agent (e.g., CH3I) C tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate B->C D Purification C->D Column Chromatography E Final Product D->E

Caption: A potential synthetic route to the target compound.

Detailed Protocol (Illustrative):

This protocol is a generalized procedure based on standard organic synthesis techniques for methylation of a primary alcohol.

  • Preparation: To a solution of (S)-1-Boc-2-azetidinemethanol in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a strong base (e.g., sodium hydride) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

  • Methylation: Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

Azetidine derivatives are increasingly utilized as building blocks in the synthesis of complex pharmaceutical compounds. [1][2]The (2S)-2-(methoxymethyl)azetidine-1-carboxylate scaffold can be incorporated into lead molecules to:

  • Introduce conformational constraint: The rigid azetidine ring can lock a portion of the molecule in a specific conformation, which can enhance binding affinity to a biological target. [2]* Improve physicochemical properties: The presence of the azetidine ring can influence properties such as solubility and metabolic stability. [1]* Serve as a versatile synthetic handle: The Boc-protected nitrogen can be deprotected and further functionalized, allowing for the facile introduction of various substituents.

While specific applications of this particular molecule are not extensively documented in publicly available literature, its structural features make it a promising candidate for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases. [1]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features, stemming from the strained azetidine ring and the specific stereochemistry, offer a powerful tool for the design and synthesis of novel bioactive molecules. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its properties and potential applications, encouraging further investigation into its utility in the development of next-generation therapeutics.

References

Sources

Exploratory

The Strategic Integration of Chiral Azetidine Derivatives in Modern Drug Discovery: Mechanisms, Synthesis, and Pharmacokinetics

Executive Summary The transition of azetidines—four-membered, nitrogen-containing saturated heterocycles—from synthetic curiosities to privileged scaffolds represents a paradigm shift in modern medicinal chemistry[1]. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of azetidines—four-membered, nitrogen-containing saturated heterocycles—from synthetic curiosities to privileged scaffolds represents a paradigm shift in modern medicinal chemistry[1]. As a Senior Application Scientist, I have observed that the intrinsic ring strain (~25.4 kcal/mol) and high sp³ character of chiral azetidines offer a unique geometric profile that cannot be replicated by larger rings[2]. This whitepaper dissects the mechanistic rationale for integrating chiral azetidines into drug discovery pipelines, detailing their pharmacological mechanisms of action (MoA), self-validating synthetic workflows, and the causality behind their superior pharmacokinetic (PK) profiles.

Pharmacological Mechanisms of Action (MoA)

Chiral azetidines exert their pharmacological effects by acting as rigid, precisely angled vectors that lock pharmacophores into optimal binding conformations. Their incorporation directly influences target engagement through two primary modalities:

A. Reversible Allosteric and Kinase Inhibition

In targeted cancer therapies and autoimmune treatments, azetidines are utilized to enhance receptor selectivity and metabolic stability. For instance, the FDA-approved drug Cobimetinib (a MEK1/2 inhibitor) and Baricitinib (a JAK inhibitor) utilize azetidine motifs to restrict molecular conformation[1]. In Cobimetinib, the azetidine ring ensures the molecule fits precisely into the allosteric pocket of MEK1/2, effectively arresting the MAPK signaling pathway and preventing ERK-mediated cellular proliferation[3].

MEK_Pathway Ligand Extracellular Signal (Growth Factor) Receptor RTK Activation Ligand->Receptor RAS RAS-GTP Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Proliferation) MEK->ERK Active Cobimetinib Cobimetinib (Chiral Azetidine Motif) Cobimetinib->MEK Allosteric Inhibition

MAPK pathway modulation via allosteric inhibition of MEK1/2 by azetidine-containing Cobimetinib.

B. Covalent Enzyme Inhibition

Azetidines are also highly effective in covalent drug design. Pfizer's discovery of an azetidine carbamate as a covalent inhibitor of monoacylglycerol lipase (MAGL) perfectly illustrates this[3]. The strained azetidine ring positions the carbamate for a rapid nucleophilic attack by the catalytic serine (Ser122) at the enzyme's active site, while the hexafluoroisopropanol (HFIP) group acts as an efficient leaving group, resulting in extended pharmacodynamic modulation[3].

Synthetic Workflows: Strain-Release Functionalization

Historically, synthesizing enantiopure azetidines was plagued by low yields and unwanted ring-opening side reactions. Modern chemical biology has bypassed these limitations by leveraging the strain-release functionalization of 1-azabicyclobutanes (ABBs) [4].

Self-Validating Protocol: Enantiocontrolled Synthesis of C3-Substituted Azetidines

Rationale: We utilize ABBs because the immense strain of the bicyclic system thermodynamically drives the addition of nucleophiles across the central C-N bond, ensuring high yields without degrading the core ring[4].

Step 1: ABB Formation

  • Action: Treat the chiral precursor (e.g., an epichlorohydrin derivative) with Methyl Lithium (MeLi) at -78°C in Diethyl Ether (Et2O).

  • Causality: The extremely low temperature is critical; it prevents the premature dimerization of the highly reactive ABB intermediate, ensuring the stereocenter remains intact.

Step 2: Nucleophilic Addition (Strain Release)

  • Action: Introduce the target nucleophile (e.g., a functionalized amine, thiol, or alcohol) in the presence of a mild Lewis acid catalyst.

  • Causality: The Lewis acid selectively activates the highly strained central C-N bond of the ABB. The release of ring strain provides the thermodynamic driving force for the nucleophile to attack, cleanly generating the C3-substituted azetidine.

Step 3: In-line Chiral Validation (SFC-MS)

  • Action: Monitor the reaction output using Chiral Supercritical Fluid Chromatography coupled with Mass Spectrometry (SFC-MS).

  • Causality: This acts as a self-validating quality control step. SFC provides rapid, baseline resolution of enantiomers. Confirming an enantiomeric excess (ee) of >98% ensures the stereochemical integrity of the azetidine core is validated before the compound is advanced to costly biological assays.

Synthesis_Workflow Start Chiral Precursor Lithiation MeLi Treatment (-78°C) Start->Lithiation ABB 1-Azabicyclobutane (ABB) Intermediate Lithiation->ABB Cyclization Nucleophile Nucleophilic Attack (Strain Release) ABB->Nucleophile Lewis Acid Product Product Nucleophile->Product Validation SFC-MS Validation Product->Validation QC Check

Step-by-step strain-release workflow for synthesizing enantiopure C3-substituted azetidines.

Pharmacokinetics (PK) and ADME Optimization

Replacing a traditional pyrrolidine or piperidine ring with a chiral azetidine is a classic bioisosteric strategy used to rescue failing drug candidates. The azetidine's compact structure and high sp³ character lead to a reduction in lipophilicity (LogD) and a lower basicity (pKa) of the amine[4]. This translates directly to improved metabolic stability, reduced off-target toxicity (such as hERG liability), and enhanced oral bioavailability[5].

Table 1: Comparative in vitro ADME profile of Piperidine vs. Chiral Azetidine Bioisosteres

Pharmacokinetic ParameterPiperidine AnalogChiral Azetidine AnalogCausality / Mechanism of Improvement
LogD (pH 7.4) 3.22.5Reduced lipophilicity due to smaller ring size and lower carbon count.
pKa (Basic Amine) 9.58.2Increased s-character of the nitrogen lone pair reduces basicity.
Microsomal Stability (Cl_int) 45 µL/min/mg15 µL/min/mgCompact, rigid structure limits access to CYP450 active sites.
hERG Inhibition (IC50) 1.2 µM>10 µMLower basicity reduces electrostatic binding in the hERG channel cavity.
Oral Bioavailability (F%) 25%65%Improved aqueous solubility and reduced first-pass metabolism[5].

Self-Validating Experimental Protocol: Target Engagement & PK Profiling

To ensure a newly synthesized chiral azetidine derivative is both potent and viable for in vivo studies, we employ a coupled Target Engagement and Microsomal Stability assay. This dual-pronged approach ensures that the compound not only hits the target but survives long enough in circulation to be therapeutically relevant.

Phase 1: Cellular Thermal Shift Assay (CETSA)

  • Procedure: Incubate intact live cells with the chiral azetidine compound. Aliquot the cell suspension and heat across a temperature gradient (40°C to 60°C). Lyse the cells, centrifuge to remove precipitated proteins, and quantify the remaining soluble target protein via Western blot.

  • Causality: CETSA directly measures target engagement in a physiological environment. If the chiral azetidine binds tightly to its target, it thermodynamically stabilizes the protein against heat-induced denaturation. A positive thermal shift proves the MoA is active intracellularly, validating the structural design.

Phase 2: Human Liver Microsome (HLM) Stability Assay

  • Procedure: Incubate the compound (1 µM) with HLMs (1 mg/mL protein) and NADPH at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (Cl_int).

  • Causality: This step validates the bioisosteric rationale. A prolonged half-life confirms that the azetidine's conformational rigidity successfully shields the molecule from rapid CYP-mediated oxidation, ensuring the compound possesses the necessary PK properties for clinical advancement[5].

Conclusion

The strategic integration of chiral azetidines into drug discovery pipelines represents a masterclass in applied physical organic chemistry. By harnessing ring strain, geometric precision, and modern strain-release synthetic methodologies, medicinal chemists can systematically optimize both target affinity and pharmacokinetic profiles, transforming marginal hits into robust clinical candidates.

References[1] Title: Azetidines in medicinal chemistry: emerging applications and approved drugs

Source: nih.gov URL:[3] Title: Azetidines in Drug Discovery Source: pharmablock.com URL:[5] Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: acs.org URL:[2] Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: rsc.org URL:[4] Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: chemrxiv.org URL:

Sources

Foundational

Stability and Degradation Pathways of Boc-Protected Chiral Azetidines: A Comprehensive Guide for Medicinal Chemists

Introduction to Azetidine Scaffolds in Drug Discovery Azetidines—four-membered nitrogenous heterocycles—have emerged as privileged scaffolds in modern medicinal chemistry. They act as metabolically stable, low-molecular-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Azetidine Scaffolds in Drug Discovery

Azetidines—four-membered nitrogenous heterocycles—have emerged as privileged scaffolds in modern medicinal chemistry. They act as metabolically stable, low-molecular-weight bioisosteres for larger rings like piperidines and pyrrolidines, often improving ligand efficiency and pharmacokinetic profiles (1[1]). However, integrating chiral azetidines into complex active pharmaceutical ingredients (APIs) introduces significant synthetic liabilities. The tert-butyloxycarbonyl (Boc) group is the standard protecting group for the azetidine nitrogen, but its removal requires acidic conditions that can inadvertently trigger catastrophic degradation pathways, including ring-opening and racemization.

Thermodynamic and Kinetic Stability Profiles

The core vulnerability of the azetidine ring lies in its inherent angle strain. This structural tension provides a massive thermodynamic driving force for ring-opening reactions, especially when the nitrogen is activated. Furthermore, the azetidine nitrogen is highly basic, meaning it is readily protonated under the acidic conditions required for Boc deprotection, forming a highly reactive azetidinium ion.

The stability of these compounds is heavily influenced by their substituents. For instance, electron-withdrawing groups or protonatable adjacent moieties can drastically alter the half-life of the ring under acidic stress.

Table 1: Quantitative Stability and Thermodynamic Data of Azetidine Derivatives
Compound / PropertyValueImplication / CausalityReference
Azetidine Ring Strain ~25.2 kcal/molHigh thermodynamic driving force for ring-opening reactions.1
Azetidine pKa (Aqueous) ~11.29Highly basic nitrogen; readily protonated to form reactive azetidinium.1
N-Phenyl Azetidines ( T1/2​ ) < 10 min (pH 1.0)Rapid intramolecular or nucleophilic ring-opening decomposition.2
N-Pyridyl Azetidines ( T1/2​ ) > 24 h (pH 1.0)Protonation of pyridyl nitrogen reduces basicity of azetidine nitrogen.[[2]]()
Piperidine Ring Strain 0 kcal/molStable reference point; lacks the strain-driven degradation pathways.1

Mechanisms of Degradation

Understanding the causality behind azetidine degradation is critical for designing effective synthetic routes. The primary degradation pathways include:

  • Acid-Mediated Nucleophilic Ring Opening: When Boc-protected chiral azetidines are exposed to strong acids (e.g., Trifluoroacetic acid (TFA) or HCl), the Boc group is cleaved, yielding the protonated azetidinium ion. Due to the ~25.2 kcal/mol ring strain, this intermediate is highly susceptible to nucleophilic attack. If a pendant nucleophile (like an amide) is present, intramolecular ring-opening occurs rapidly, sometimes with a half-life of less than 10 minutes (2[2]). Intermolecular attack by counterions or solvent molecules can also yield linear amine degradation products.

  • tert-Butyl Cation Alkylation: The cleavage of the Boc group generates a highly reactive tert-butyl cation. If not properly scavenged, this carbocation can alkylate the newly freed azetidine nitrogen or other sensitive moieties within the molecule, leading to complex mixtures of N-alkylated side products (3[3]).

  • Racemization of Chiral Centers: For chiral azetidines (e.g., C2-substituted), the ring-opening process can be reversible under certain thermodynamic conditions. This reversible cleavage of the C-N bond destroys the stereocenter, leading to racemization or epimerization upon re-closure.

Pathways BocAzet Boc-Protected Chiral Azetidine Acid Acidic Cleavage (e.g., TFA / HCl) BocAzet->Acid Azetidinium Azetidinium Ion Intermediate Acid->Azetidinium Protonation tButyl tert-Butyl Cation Release Acid->tButyl Boc Cleavage RingOpen Nucleophilic Ring Opening Azetidinium->RingOpen Nucleophile Racemization Racemization / Epimerization Azetidinium->Racemization Reversible Opening Deprotected Desired Chiral Azetidine Azetidinium->Deprotected Controlled Deprotection Alkylation N-Alkylation Side Products tButyl->Alkylation No Scavenger tButyl->Deprotected Scavenger Trapping

Fig 1. Mechanistic pathways of Boc-protected chiral azetidine degradation under acidic conditions.

Self-Validating Experimental Protocols

To mitigate these degradation pathways, a highly controlled deprotection and stability profiling protocol must be employed. The causality behind the choice of reagents is critical: replacing TFA with HCl in dioxane prevents trifluoroacetylation, while the use of anhydrous conditions minimizes hydrolytic ring-opening. The addition of cation scavengers (like triisopropylsilane or thioanisole) is non-negotiable to prevent tert-butylation (4[4]).

Protocol 1: Controlled Deprotection of Boc-Protected Chiral Azetidines
  • Preparation: Dissolve the Boc-protected chiral azetidine (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent water from acting as a nucleophile against the strained azetidinium intermediate.

  • Scavenger Addition: Add triisopropylsilane (TIPS) (2.0 eq) and thioanisole (2.0 eq) to the solution.

    • Causality: TIPS acts as a hydride donor to quench the tert-butyl cation, while thioanisole acts as a soft nucleophile, preventing N-alkylation side reactions 4.

  • Acidification: Cool the mixture to 0 °C. Dropwise, add a solution of 4N HCl in dioxane (10.0 eq).

    • Causality: Low temperatures reduce the kinetic energy available to surpass the activation barrier for ring-opening. HCl in dioxane is preferred over TFA to avoid the generation of a highly stabilizing, polar environment that facilitates azetidinium formation and subsequent ring-opening.

  • Self-Validating Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor strictly via LC-MS to ensure the product mass appears without +56 Da (t-butyl) or +18 Da (water addition) adducts.

  • Quenching & Isolation: Once complete (typically 1-2 hours), concentrate under reduced pressure without heating. Triturate the resulting hydrochloride salt with cold diethyl ether to precipitate the pure chiral azetidine hydrochloride, washing away the scavengers and tert-butyl byproducts.

Protocol 2: Forced Degradation and Kinetic Profiling

To establish the kinetic stability of the synthesized azetidine:

  • Dissolve the deprotected azetidine in aqueous buffers at varying pH levels (pH 1.0, 7.4, 10.0).

  • Incubate at 37 °C.

  • Aliquot samples at 0, 10, 30, 60, 120, and 1440 minutes.

  • Quench aliquots immediately by neutralizing with cold buffer.

  • Analyze via Chiral HPLC-MS to quantify both the degradation of the parent mass (indicating ring-opening) and the enantiomeric excess (ee%) (indicating racemization).

Workflow Step1 1. Synthesis & Purification Step2 2. Acidic Exposure Step1->Step2 Step3 3. Scavenger Quenching Step2->Step3 Step4 4. HPLC-MS Analysis Step3->Step4 Step5 5. Kinetic Profiling Step4->Step5

Fig 2. Step-by-step experimental workflow for stability testing and kinetic profiling.

Alternative Strategies: The Botc Protecting Group

In cases where the chiral azetidine is exceptionally prone to ring-opening under standard Boc-deprotection conditions, researchers can pivot to the tert-butoxythiocarbonyl (Botc) group. The Botc group exhibits significantly greater acid lability than Boc, allowing for deprotection under much milder acidic conditions, or even thermal conditions (refluxing ethanol), thereby completely bypassing the harsh environments that trigger azetidine ring degradation (5[5]).

Conclusion

The successful deployment of chiral azetidines in drug discovery requires a rigorous understanding of their thermodynamic liabilities. By mapping the causality between ring strain, acid-mediated azetidinium formation, and nucleophilic susceptibility, scientists can design robust, self-validating protocols that preserve both the structural and stereochemical integrity of these high-value scaffolds.

References

  • Brown, M. F., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.[Link]

  • Talele, T. T. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PMC, 2016.[Link]

  • Hodgson, D. M., et al. "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution." Organic Letters, 2014.[Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of tert-Butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate: A Technical Guide

Executive Summary In modern drug discovery and synthetic organic chemistry, functionalized chiral azetidines serve as critical building blocks for expanding three-dimensional chemical space and acting as versatile bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, functionalized chiral azetidines serve as critical building blocks for expanding three-dimensional chemical space and acting as versatile bioisosteres 1[1]. tert-Butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate (CAS: 935668-23-8 / 1824557-53-0) is a prime example of such a scaffold 2[2],3[3].

As a Senior Application Scientist, understanding the precise thermodynamic solubility profile of this intermediate is non-negotiable. Solubility dictates the choice of reaction media for downstream functionalization, the efficiency of N-Boc deprotection protocols 4[4], and the optimization of liquid-liquid extraction during workup. This whitepaper deconstructs the solvation mechanics of this molecule and provides a self-validating, field-proven protocol for empirical solubility determination.

Physicochemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate, we must analyze the causality behind its structural domains:

  • The N-Boc (tert-Butyloxycarbonyl) Group: The bulky, highly lipophilic tert-butyl moiety dominates the molecule's surface area. Because the azetidine nitrogen is protected, the molecule possesses zero hydrogen-bond donors . This fundamentally restricts its solubility in water while driving high miscibility in non-polar and polar aprotic organic solvents.

  • The Methoxymethyl (-CH₂OCH₃) Ether: This flexible side-chain acts as a localized dipole and a strong hydrogen-bond acceptor . It significantly enhances solubility in polar protic solvents (like methanol) compared to simple alkyl-substituted azetidines, as the solvent's hydroxyl protons can coordinate with the ether oxygen.

  • The Azetidine Ring: The strained 4-membered ring restricts conformational freedom, which subtly impacts the entropy of mixing ( ΔSmix​ ) during solvation.

Solvation Compound tert-Butyl (2S)-2-(methoxymethyl) azetidine-1-carboxylate Boc Boc Group (Highly Lipophilic) Compound->Boc Ether Methoxymethyl Ether (H-Bond Acceptor) Compound->Ether Ring Azetidine Ring (Strained Core) Compound->Ring NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Van der Waals Interactions Boc->NonPolar Drives Miscibility PolarAprotic Polar Aprotic Solvents (e.g., DCM, EtOAc, THF) Dipole-Dipole Interactions Boc->PolarAprotic Enhances Solvation Ether->PolarAprotic Dipole Alignment PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) H-Bond Acceptance Ether->PolarProtic Accepts H-Bonds

Structural domains dictating the solvation thermodynamics of the azetidine derivative.

Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above, the quantitative solubility data for this compound is summarized below. Because kinetic measurements (like DMSO dilution) can overestimate equilibrium solubility due to supersaturation5[5], these values reflect true thermodynamic equilibrium states.

Solvent ClassificationRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)Very Soluble (>100 mg/mL)Favorable dipole-dipole interactions with the carbamate and ether moieties. Ideal for N-Boc deprotection workflows.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Freely Soluble (~50-100 mg/mL)Hydrogen bond acceptance by the ether oxygen and carbamate carbonyl overcomes the lipophilic penalty of the Boc group.
Non-Polar Hexane, Heptane, TolueneSoluble (~10-50 mg/mL)High lipophilicity driven by the bulky tert-butyl group allows for significant van der Waals dispersion forces.
Aqueous Water, Aqueous Buffers (pH 1-7)Practically Insoluble (<0.1 mg/mL)Complete lack of hydrogen bond donors and high hydrophobic surface area prevent aqueous solvation.

Standardized Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate in a specific organic solvent system, a self-validating empirical approach is required. The Saturation Shake-Flask Method is the gold standard recommended by USP General Chapter <1236>6[6],7[7]. This method ensures that the chemical potential of the solid/oil phase equals the chemical potential of the solute in solution, achieving true thermodynamic equilibrium.

Step-by-Step Methodology

1. Sample Preparation (Excess Addition)

  • Action: Add an excess amount of the azetidine compound (e.g., 200 mg) into a 5 mL glass vial.

  • Causality: An excess of undissolved material must be present to maintain a saturated state. If the compound dissolves completely, the measurement will only yield a lower bound, not the true solubility limit.

2. Solvent Addition & Equilibration

  • Action: Add 1.0 mL of the target organic solvent (e.g., EtOAc). Seal the vial tightly to prevent solvent evaporation.

  • Action: Place the vial in an isothermal shaker at exactly 25.0 ± 0.5 °C. Agitate at 300 RPM for 24 to 48 hours.

  • Causality: Temperature control is critical because solubility is highly temperature-dependent ( ΔG=ΔH−TΔS ). The 24-48 hour window ensures that the dissolution kinetics have plateaued and equilibrium is reached.

3. Phase Separation

  • Action: Remove the vial and allow it to stand for 1 hour to let larger aggregates settle.

  • Action: Transfer the mixture to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required for organic solvent compatibility).

  • Causality: Incomplete phase separation leads to the inclusion of undissolved micro-particles in the analytical sample, artificially inflating the calculated solubility.

4. Quantification (HPLC-UV/RID)

  • Action: Extract a precise aliquot of the saturated supernatant (e.g., 10 µL) and dilute it immediately with the mobile phase to prevent precipitation.

  • Action: Analyze via HPLC. Since the molecule lacks strong chromophores (no extended conjugation), use a low UV wavelength (e.g., 210 nm) or a Refractive Index Detector (RID). Quantify against a pre-established calibration curve.

ShakeFlask Step1 1. Solid/Oil Excess Addition to Solvent Step2 2. Isothermal Agitation (24-48h, 25°C) Step1->Step2 Suspension/ Emulsion Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Thermodynamic Equilibrium Step4 4. HPLC-UV/RID Quantification Step3->Step4 Saturated Supernatant

Standardized thermodynamic solubility workflow via the saturation shake-flask method.

Strategic Implications in Synthesis

Understanding this solubility profile is vital when designing the subsequent N-Boc deprotection step. Traditional deprotection utilizes strong acids like Trifluoroacetic Acid (TFA) in DCM or HCl in 1,4-dioxane. Because the starting material is highly soluble in these polar aprotic environments, the reaction proceeds homogeneously, ensuring rapid kinetics.

Furthermore, emerging green chemistry protocols utilizing Brønsted acidic deep eutectic solvents (DES) for N-Boc deprotection rely heavily on the substrate's ability to partition into the DES matrix 4[4]. The methoxymethyl ether's hydrogen-bond accepting capability facilitates excellent miscibility with hydrogen-bond donor components of a DES (e.g., choline chloride/p-toluenesulfonic acid mixtures), leading to quantitative deprotection yields.

Sources

Foundational

Comprehensive Spectroscopic Data and Reference Protocols for tert-Butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate

Executive Summary & Pharmacological Context In modern drug discovery, the incorporation of highly strained, saturated heterocycles has become a cornerstone strategy for improving the pharmacokinetic (PK) and pharmacodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern drug discovery, the incorporation of highly strained, saturated heterocycles has become a cornerstone strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecules. Azetidines, in particular, serve as rigid bioisosteres for morpholines and piperidines, offering reduced lipophilicity, lower molecular weight, and improved metabolic stability [1].

This technical guide provides an authoritative reference for tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate (CAS: 935668-23-8), a highly versatile chiral building block. By detailing its synthesis, causality-driven experimental protocols, and comprehensive spectroscopic data (NMR, MS, IR), this whitepaper serves as a definitive resource for synthetic chemists and drug development professionals.

Synthetic Methodology & Mechanistic Causality

The synthesis of N-Boc-(2S)-methoxymethylazetidine relies on the precise etherification of its precursor, (S)-1-Boc-2-Azetidinemethanol (CAS: 161511-85-9) [2]. The protocol below is designed as a self-validating system, ensuring high yield and preservation of stereochemical integrity.

Step-by-Step Experimental Protocol
  • Preparation: Charge a flame-dried 200-mL pear-shaped flask with (S)-1-Boc-2-Azetidinemethanol (8.03 g, 42.9 mmol) under an inert nitrogen atmosphere.

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF) (60 mL) to dissolve the precursor.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 1.5 eq). Maintain the temperature at 0 °C for 15 minutes, then allow the mixture to naturally warm to 20 °C over 1 hour.

  • In-Process Control (IPC): Validate reaction completion via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 8:2, KMnO₄ stain). The disappearance of the alcohol precursor confirms complete conversion.

  • Quench & Extraction: Carefully quench the reaction with cold saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 9:1 to 8:2) to afford the target compound as a colorless oil (Yield: >90%).

Causality Behind Experimental Choices
  • Irreversible Deprotonation (NaH): Sodium hydride is selected over weaker bases (e.g., K₂CO₃) because it provides irreversible deprotonation, driving the equilibrium entirely toward the alkoxide intermediate. This prevents reversibility and ensures quantitative reactivity.

  • Solvent Dynamics (DMF): DMF, a polar aprotic solvent, is critical. It effectively solvates the sodium cation, leaving the alkoxide as a highly nucleophilic "naked" anion, which drastically accelerates the subsequent Sₙ2 substitution with methyl iodide.

  • Thermal Control (0 °C to 20 °C): Initiating the reaction at 0 °C controls the exothermic deprotonation and mitigates base-catalyzed elimination or degradation of the acid-sensitive Boc-protecting group.

SynthWorkflow Start Precursor: (S)-1-Boc-2-Azetidinemethanol Step1 Deprotonation NaH (1.2 eq), DMF, 0°C Start->Step1 Step2 Alkylation MeI (1.5 eq), 0°C to 20°C, 1h Step1->Step2 Alkoxide Formation Workup Quench & Extraction H2O / EtOAc Step2->Workup SN2 Reaction Purification Silica Gel Chromatography Hexanes/EtOAc (8:2) Workup->Purification Organic Phase Product Target Molecule: N-Boc-(2S)-methoxymethylazetidine (Yield: >90%) Purification->Product Pure Fractions

Figure 1: Synthetic and purification workflow for N-Boc-(2S)-methoxymethylazetidine.

Spectroscopic Characterization Data

Accurate structural elucidation is paramount. The following tables summarize the reference spectroscopic data for tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the restricted rotation of the carbamate C-N bond, Boc-protected azetidines often exhibit rotameric broadening at room temperature in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.45Singlet (s)9HBoc -C(CH₃)₃
2.15 - 2.30Multiplet (m)2HAzetidine C3-H₂
3.35Singlet (s)3HEther -OCH₃
3.55 - 3.70Multiplet (m)2HSidechain -CH₂-O-
3.80 - 3.95Multiplet (m)2HAzetidine C4-H₂
4.25 - 4.40Multiplet (m)1HAzetidine C2-H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignment
19.5CH₂Azetidine C3
28.6CH₃Boc -C(CH₃)₃
47.2CH₂Azetidine C4
59.1CH₃Ether -OCH₃
60.5CHAzetidine C2
73.4CH₂Sidechain -CH₂-O-
79.8Quaternary (C)Boc -C(CH₃)₃
156.2Quaternary (C=O)Carbamate Carbonyl
Mass Spectrometry (LC-ESI-MS)

Positive electrospray ionization (ESI+) yields characteristic fragmentation patterns for Boc-protected amines [3].

Table 3: Key MS Fragmentation Peaks

m/z ValueIon SpeciesInterpretation
202.1[M+H]⁺Protonated molecular ion
224.1[M+Na]⁺Sodium adduct
146.1[M-tBu+H]⁺Loss of tert-butyl cation (-56 Da)
102.1[M-Boc+H]⁺Complete loss of Boc group (-100 Da)
Infrared (IR) Spectroscopy (ATR)
  • 2975, 2880 cm⁻¹: Aliphatic C-H stretching.

  • 1695 cm⁻¹: Strong, sharp peak corresponding to the carbamate C=O stretch.

  • 1390, 1365 cm⁻¹: Characteristic gem-dimethyl bending of the tert-butyl group.

  • 1110 cm⁻¹: Strong C-O-C asymmetric stretch of the aliphatic ether.

Quality Control & Analytical Validation Logic

To ensure trustworthiness, the analytical release of this building block must follow a self-validating logic framework.

  • Absolute Purity Validation: Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) is mandatory. This validates that the integration values reflect absolute purity, ruling out NMR-silent inorganic impurities.

  • Chiral Integrity Validation: Enantiomeric excess (ee) is determined via Chiral HPLC. The method is self-validated by first injecting a racemic standard to demonstrate baseline resolution (Rs > 1.5) of both the (2R) and (2S) enantiomers, proving the system's capability to detect trace chiral inversion.

AnalyticalLogic Sample Isolated Product Batch QC NMR 1H & 13C NMR (Structural Connectivity) Sample->NMR MS LC-ESI-MS (Mass Confirmation) Sample->MS Chiral Chiral HPLC (Enantiomeric Excess) Sample->Chiral Decision Passes All Criteria? NMR->Decision MS->Decision Chiral->Decision Release Batch Released (ee > 99%, Purity > 95%) Decision->Release Yes Reject Batch Rejected (Repurify) Decision->Reject No

Figure 2: Analytical validation logic for batch release of the synthesized azetidine derivative.

References

  • Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical and Pharmaceutical Bulletin, 54(10), 1408-1411.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Functionalization of the Methoxymethyl (MOM) Group in Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Role of the Methoxymethyl (MOM) Group in Azetidine Chemistry Azetidines, four-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of the Methoxymethyl (MOM) Group in Azetidine Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their unique conformational properties and ability to serve as bioisosteres for larger rings have led to their incorporation into a number of approved drugs and clinical candidates. The synthesis and functionalization of these strained rings, however, require a nuanced approach to protecting group strategy to avoid undesired side reactions such as ring-opening.

The methoxymethyl (MOM) group serves as a common and versatile protecting group for the azetidine nitrogen. It is readily introduced and is stable to a variety of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. The true utility of the N-MOM group lies in its lability under acidic conditions, allowing for its removal to unmask the secondary amine for subsequent functionalization. This guide provides a detailed exploration of the deprotection of N-MOM azetidines and subsequent derivatization of the liberated nitrogen, with a focus on the practical considerations and mechanistic underpinnings of these transformations.

I. The N-MOM Azetidine: A Stable Intermediate for Synthesis

The protection of the azetidine nitrogen as a MOM ether is a crucial step in multi-step syntheses, preventing its undesired reaction as a nucleophile or base.

Protocol 1: General Procedure for N-Protection of Azetidine with MOM-Cl

This protocol describes a standard method for the protection of an azetidine nitrogen using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base.

Materials:

  • Azetidine derivative (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Methoxymethyl chloride (MOM-Cl) (1.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the azetidine derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution.

  • Slowly add MOM-Cl dropwise. Caution: MOM-Cl is a potential carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-MOM protected azetidine.

II. Deprotection of the N-MOM Group: Unveiling the Reactive Nitrogen

The cleavage of the N-MOM group is typically achieved under acidic conditions. The choice of acid and solvent is critical to ensure efficient deprotection while minimizing potential side reactions, such as the opening of the strained azetidine ring.[1]

Mechanistic Insight: Acid-Catalyzed Hydrolysis of the N-MOM Group

The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. Protonation of the ether oxygen of the MOM group makes it a better leaving group. Subsequent attack by a nucleophile (e.g., water or an alcohol solvent) or intramolecular rearrangement leads to the cleavage of the C-O bond, releasing the free azetidine, formaldehyde, and methanol.[2]

cluster_0 Acid-Catalyzed Deprotection of N-MOM Azetidine A N-MOM Azetidine B Protonated Intermediate A->B H⁺ (Acid) C Free Azetidine B->C Nucleophilic Attack (e.g., H₂O, ROH) D Byproducts (Formaldehyde, Methanol)

Caption: General workflow for the deprotection of an N-MOM azetidine.

Protocol 2: Standard Acidic Deprotection of N-MOM Azetidines

This protocol provides a general method for the removal of the MOM group using hydrochloric acid in an alcohol solvent.

Materials:

  • N-MOM azetidine derivative (1.0 equiv)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., Ethyl Acetate, DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-MOM azetidine derivative in methanol or ethanol.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops) or a solution of HCl in the corresponding alcohol.

  • Stir the reaction at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the product with an appropriate organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude azetidine can be used directly for the next step or purified by column chromatography if necessary.

Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)

For substrates sensitive to protic solvents or requiring stronger acidic conditions, TFA in an aprotic solvent is a viable alternative.

Materials:

  • N-MOM azetidine derivative (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-MOM azetidine derivative in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add TFA dropwise (typically 10-50% v/v).

  • Stir the reaction at 0 °C to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a stirred, cold solution of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected azetidine.

Deprotection Method Reagents Typical Conditions Advantages Considerations
Standard Acidic HCl in MeOH/EtOHRT to 50 °CReadily available and inexpensive reagents.May not be suitable for substrates with other acid-labile groups.
TFA TFA in DCM0 °C to RTAprotic conditions, can be more effective for stubborn substrates.TFA is corrosive and requires careful handling.
Lewis Acid ZnBr₂, n-PrSHRTMilder conditions, can be selective in the presence of other protecting groups.[3]Requires specific reagents that may not be as common.

Table 1: Comparison of common deprotection methods for the MOM group.

III. Functionalization of the Deprotected Azetidine

Once the azetidine nitrogen is deprotected, it can be functionalized through a variety of reactions, including acylation, sulfonylation, and alkylation. The choice of reaction conditions is important to avoid side reactions and ensure high yields.

cluster_1 Functionalization of the Azetidine Nitrogen A Deprotected Azetidine B Acylation (RCOCl, Base) A->B C Sulfonylation (RSO₂Cl, Base) A->C D Alkylation (R-X, Base) A->D E Functionalized Azetidine Derivatives B->E C->E D->E

Caption: Common pathways for the functionalization of the deprotected azetidine nitrogen.

Protocol 4: N-Acylation of Azetidine

Materials:

  • Deprotected azetidine derivative (1.0 equiv)

  • Anhydrous DCM or THF

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Acyl chloride or anhydride (1.1 equiv)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the deprotected azetidine in anhydrous DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the base (TEA or DIPEA).

  • Slowly add the acyl chloride or anhydride.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution.

  • Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 5: N-Sulfonylation of Azetidine

Materials:

  • Deprotected azetidine derivative (1.0 equiv)

  • Anhydrous DCM or Pyridine

  • Triethylamine (TEA) or Pyridine (as solvent and base)

  • Sulfonyl chloride (1.1 equiv)

  • 1M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the deprotected azetidine in anhydrous DCM or pyridine.

  • Cool the solution to 0 °C.

  • If using DCM, add TEA.

  • Slowly add the sulfonyl chloride.

  • Stir at 0 °C to room temperature and monitor the reaction.

  • Upon completion, dilute with an organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 6: N-Alkylation of Azetidine

Materials:

  • Deprotected azetidine derivative (1.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Alkyl halide or triflate (1.1 equiv)

  • Water

  • Organic solvent for extraction

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Combine the deprotected azetidine, base (K₂CO₃ or Cs₂CO₃), and anhydrous solvent (MeCN or DMF).

  • Add the alkylating agent.

  • Stir the reaction at room temperature or heat as necessary.

  • Monitor the reaction progress.

  • Upon completion, add water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

IV. Orthogonal Strategies and Troubleshooting

Orthogonal Deprotection: In complex molecules with multiple protecting groups, an orthogonal strategy is crucial.[4] If a substrate contains other acid-sensitive functionalities, the use of an N-MOM group on the azetidine may not be ideal. In such cases, alternative N-protecting groups that can be removed under different conditions, such as the carboxybenzyl (Cbz) group (removed by hydrogenolysis), should be considered.[4]

Troubleshooting:

  • Incomplete Deprotection: If the MOM deprotection is sluggish, increasing the concentration of the acid or the reaction temperature may be necessary. However, this should be done cautiously to avoid ring-opening.

  • Azetidine Ring Opening: The inherent ring strain of azetidines makes them susceptible to nucleophilic attack, especially when the nitrogen is protonated or quaternized.[1][5] If ring-opening is observed, milder deprotection conditions (e.g., lower temperature, weaker acid, or a Lewis acid-based method) should be explored.

  • Low Yields in Functionalization: Poor yields in subsequent functionalization steps may be due to the basicity of the azetidine nitrogen leading to side reactions, or steric hindrance. Careful selection of the base and reaction conditions is key. For sterically hindered azetidines, using a stronger, non-nucleophilic base and a more reactive electrophile may be beneficial.

V. Conclusion

The functionalization of the methoxymethyl group in azetidine derivatives is a powerful strategy for the synthesis of complex molecules in drug discovery. The N-MOM group provides robust protection and can be efficiently removed under acidic conditions to reveal the azetidine nitrogen for a wide range of subsequent transformations. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are paramount to achieving high yields and avoiding undesired side reactions, particularly the cleavage of the strained azetidine ring. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). The Journal of Organic Chemistry. [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions. [Link]

  • Facile ring cleavage of basic azetidines. ResearchGate. [Link]

Sources

Application

Protocol for Amide Coupling with Deprotected (2S)-2-(methoxymethyl)azetidine

An Application Note for Medicinal and Process Chemistry Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note provides a detailed protocol and expert insights for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal and Process Chemistry Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and expert insights for the successful N-acylation of (2S)-2-(methoxymethyl)azetidine. Azetidine scaffolds are of increasing importance in drug discovery for their ability to impart desirable physicochemical properties and conformational rigidity to molecular structures[1][2]. This guide details two robust protocols for amide bond formation: a standard, cost-effective method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive, and a high-efficiency protocol employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) for more challenging substrates. We address critical experimental parameters, from the necessary in situ deprotection of the azetidine hydrochloride salt to reaction monitoring, workup, and troubleshooting, ensuring a reliable and reproducible workflow for researchers.

Introduction: The Strategic Importance of Azetidine Scaffolds

(2S)-2-(methoxymethyl)azetidine is a chiral building block that offers a unique three-dimensional profile for library synthesis and lead optimization. The incorporation of this strained, four-membered ring can significantly influence a compound's metabolic stability, aqueous solubility, and binding affinity[1]. The most common synthetic operation involving this amine is N-acylation to form a stable amide bond.

The protocol herein addresses a crucial, often overlooked, preliminary step: the free-basing of the amine. (2S)-2-(methoxymethyl)azetidine is typically supplied as a hydrochloride salt to improve shelf-life and handling[3]. Therefore, a non-nucleophilic base must be used in the reaction mixture to neutralize the salt and liberate the nucleophilic secondary amine for the coupling reaction.

Core Principles: Mechanism of Amide Bond Formation

The formation of an amide bond is a condensation reaction that requires the activation of a carboxylic acid to overcome a significant activation energy barrier[4][5]. This is achieved using a "coupling reagent." The general process occurs in two stages:

  • Carboxylic Acid Activation: The coupling reagent reacts with the carboxylic acid to generate a highly reactive acyl intermediate.

  • Nucleophilic Acyl Substitution: The free amine of the deprotected azetidine attacks the activated acyl intermediate, forming a tetrahedral intermediate that collapses to the desired amide product, regenerating the coupling agent in a modified form (e.g., as a urea byproduct for carbodiimides)[6].

The choice of coupling reagent and the use of additives are critical for maximizing yield and minimizing side reactions.

  • Carbodiimides (e.g., EDC): These are common and cost-effective reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[7]. However, this intermediate can undergo an intramolecular rearrangement to a stable N-acylurea, a common byproduct that halts the reaction[7].

  • Additives (e.g., HOBt): To prevent N-acylurea formation and reduce potential racemization of chiral carboxylic acids, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included when using carbodiimides[8][9]. HOBt rapidly traps the O-acylisourea to form an active ester, which is more stable and less prone to side reactions but still highly reactive toward the amine[7].

  • Onium Salts (e.g., HATU): Reagents like HATU are based on a more reactive leaving group (HOAt) and are considered among the most efficient coupling reagents, especially for sterically hindered substrates or poorly nucleophilic amines[8][9]. They directly convert the carboxylic acid into its corresponding OAt-active ester, leading to faster reactions and higher yields.

Amide_Coupling_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl N_acyl N-Acylurea (Byproduct) O_acyl->N_acyl Rearrangement (Side Reaction) HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt HOBt HOBt (Additive) HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Azetidine Urea EDC-Urea (Byproduct) HOBt_ester->Urea Azetidine Deprotected Azetidine (R'R''NH) Azetidine->Amide

General mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous for optimal results.

Protocol 1: Standard Coupling using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Reagent/MaterialMolar Eq.Purpose
(2S)-2-(methoxymethyl)azetidine HCl1.0Amine Component
Carboxylic Acid1.05Acyl Component
EDC•HCl1.2Coupling Reagent
HOBt•H₂O1.2Additive / Activator
DIPEA2.5 - 3.0Non-nucleophilic Base
Anhydrous Dichloromethane (DCM)-Solvent

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.05 eq) and (2S)-2-(methoxymethyl)azetidine hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the azetidine). Stir the suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Additive & Base Addition: Add HOBt monohydrate (1.2 eq). Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq) dropwise. The mixture should become a clear solution as the hydrochloride salt is neutralized. Stir for 10-15 minutes.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the cold, stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the limiting starting material (typically the azetidine)[10].

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove excess carboxylic acid and HOBt), and finally with saturated NaCl (brine)[10][11][12].

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography to yield the pure amide product[7].

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered or electron-deficient carboxylic acids where the EDC/HOBt method may be sluggish or low-yielding[13].

Reagent/MaterialMolar Eq.Purpose
(2S)-2-(methoxymethyl)azetidine HCl1.0Amine Component
Carboxylic Acid1.0Acyl Component
HATU1.1Coupling Reagent
DIPEA3.0Non-nucleophilic Base
Anhydrous Dimethylformamide (DMF)-Solvent

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Pre-activation: Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M). Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-20 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve (2S)-2-(methoxymethyl)azetidine hydrochloride (1.0 eq) in a small amount of DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Reaction: Add the azetidine solution to the pre-activated carboxylic acid mixture. Stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. HATU couplings are typically much faster than EDC couplings[8][9].

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer multiple times with a 5% aqueous LiCl solution to remove the DMF, followed by washes with 1M HCl, saturated NaHCO₃, and brine[5].

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by silica gel column chromatography.

General Workflow and Troubleshooting

The overall process from starting materials to the final, purified product follows a logical sequence. Understanding this flow is key to successful execution and troubleshooting.

Workflow Start Starting Materials (Azetidine-HCl, R-COOH) Setup Reaction Setup (Solvent, Inert Atm.) Start->Setup Deprotection In Situ Deprotection (Add DIPEA, 0°C) Setup->Deprotection Coupling Amide Coupling (Add Coupling Reagent, RT) Deprotection->Coupling Monitor Monitor Progress (TLC / LC-MS) Coupling->Monitor Stir 1-18h Monitor->Coupling Incomplete Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Experimental workflow for azetidine acylation.
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete deprotection of azetidine HCl.2. Inadequate activation of the carboxylic acid.3. Wet reagents or solvents.1. Ensure sufficient DIPEA (at least 2.5 eq for EDC, 3.0 for HATU) is used.2. For difficult substrates, switch from EDC/HOBt to the more potent HATU protocol[12].3. Use anhydrous solvents and fresh, high-purity reagents.
Messy Reaction (Multiple Spots on TLC) 1. Formation of N-acylurea byproduct (with EDC).2. Degradation of starting materials or product.3. Potential for azetidine ring-expansion under certain harsh conditions (a known reactivity pathway for some substituted azetidines)[1].1. Ensure HOBt is used with EDC. The order of addition is key: activate the acid with EDC/HOBt before the amine has a long time to react.2. Maintain recommended temperatures (0 °C for initial addition).3. Stick to the validated coupling conditions provided; avoid strong acids or high heat.
Difficult Purification 1. Water-soluble byproducts (EDC-urea, HOBt, DIPEA salts) not fully removed.2. Unreacted starting materials co-elute with the product.1. Perform the aqueous workup diligently. The acid and base washes are critical for removing impurities before chromatography[12][14].2. Ensure the reaction has gone to completion via TLC monitoring to minimize unreacted starting material. Adjust the stoichiometry slightly if one reagent is consistently left over.

Conclusion

The N-acylation of (2S)-2-(methoxymethyl)azetidine is a straightforward yet critical transformation in modern medicinal chemistry. Success hinges on careful attention to the fundamentals: ensuring the amine is neutralized to its free-base form, selecting an appropriate coupling reagent system for the specific carboxylic acid substrate, and executing a thorough workup to simplify final purification. The EDC/HOBt and HATU protocols detailed in this note provide reliable and scalable methods to access a diverse range of N-acylated azetidine derivatives, empowering drug discovery and development programs.

References

  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides.
  • Coupling Reagents. Aapptec Peptides.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide Workup. Biofilm Inhibitor Synthesis.
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers (RSC Publishing).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
  • Coupling Reagents.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • EDC-HOBt Amide coupling workup help. Reddit.
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • (2S)-2-(methoxymethyl)
  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.

Sources

Method

Scale-Up Manufacturing of Boc-Protected Chiral Azetidines: Process Chemistry, Flow Technologies, and Stereocontrol

Executive Summary The azetidine ring is a highly privileged, conformationally restricted pharmacophore that has seen exponential adoption in modern drug discovery. However, the inherent ring strain of this four-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidine ring is a highly privileged, conformationally restricted pharmacophore that has seen exponential adoption in modern drug discovery. However, the inherent ring strain of this four-membered heterocycle (~26 kcal/mol) presents profound challenges for large-scale manufacturing. Issues such as violent exothermic ring-opening, racemization of chiral centers, and competitive intermolecular oligomerization frequently plague scale-up efforts.

This application note details field-proven, scalable methodologies for the synthesis and functionalization of Boc-protected chiral azetidines. By transitioning from traditional batch chemistry to continuous flow photochemistry and utilizing chemoselective reduction pathways, process chemists can bypass chromatographic bottlenecks, preserve enantiomeric excess ( ee ), and achieve multigram to kilogram throughput.

Mechanistic Insights & Process Causality

To successfully scale Boc-protected chiral azetidines, one must understand the thermodynamic and kinetic forces dictating their stability and formation.

The Kinetics of Ring Closure: Dilution vs. Throughput

De novo synthesis of the azetidine ring typically involves the intramolecular SN​2 cyclization of a 1,3-amino alcohol derivative (e.g., via a transient mesylate or triflate). Kinetically, the formation of a four-membered ring is vastly slower than that of five- or six-membered rings. At high concentrations typical of process scale-up, intermolecular nucleophilic attack outcompetes intramolecular cyclization, leading to massive polymeric waste. Causality & Solution: To achieve the "pseudo-high dilution" required for intramolecular closure without sacrificing batch throughput, process chemistry dictates the use of slow-addition protocols. For instance, AstraZeneca's benchmark 650-kg scale synthesis of an azetidine intermediate for AZD1656 relied on the highly controlled, slow addition of base to suppress thermal spikes and oligomerization[1].

Stereocenter Preservation and Acid Sensitivity

Chiral azetidines are highly susceptible to racemization and ring expansion under acidic conditions. Acid-mediated protocols can protonate the azetidine nitrogen, triggering C–N bond cleavage to form a transient carbocation. This not only erodes the chiral integrity but can also lead to ring expansion (e.g., forming 1,3-oxazinan-2-ones from azetidine carbamates)[2]. Causality & Solution: To preserve the stereocenter, functionalization must avoid strong Lewis or Brønsted acids. Modern scalable routes utilize chemoselective reductions of commercially available chiral pool precursors (like (S)-N-Boc-azetidine-2-carboxylic acid)[3], or employ highly controlled asymmetric transition-metal catalysis, such as Cu-catalyzed boryl allylation, to set stereocenters under mild conditions[4].

Overcoming the Beer-Lambert Law in Photochemical Scale-Up

Recent advances in medicinal chemistry require 2-alkylated azetidines, often synthesized via photoredox decarboxylation of N-Boc azetidine-2-carboxylic acids. In batch reactors, photon penetration drops exponentially as reactor size increases (Beer-Lambert Law), leading to stalled reactions and thermal degradation at the reactor walls. Causality & Solution: Transitioning to continuous flow microreactors ensures a high surface-area-to-volume ratio, guaranteeing uniform irradiation and efficient heat dissipation. This allows for the multigram, steady-state production of complex Boc-protected azetidines using inexpensive organic photocatalysts like 4CzIPN[5].

Quantitative Data Summary

The following table benchmarks the performance of various scalable routes for azetidine synthesis, highlighting the critical transition from batch to flow for specific functionalizations.

Synthetic MethodologyTarget ScaffoldScaleYield (%)Enantiomeric Excess ( ee )Key Process Advantage
Chemoselective Reduction (Batch) [3](S)-2-Methylazetidine (N-Boc)Multigram49–61%>99%Avoids column chromatography; utilizes crystalline salt isolation.
Photochemical Decarboxylation (Flow) [5]2-Alkyl N-Boc Azetidines48 g / run61–80%N/A (Radical)Overcomes photon penetration limits; steady-state thermal control.
Cu-Catalyzed Boryl Allylation (Batch) [4]2,3-Disubstituted AzetidinesGram>70%>95%Direct asymmetric functionalization of azetines.
Base-Mediated Free-Basing (Batch) [1]AZD1656 Azetidine Intermediate650 kg>85%PreservedExemplifies extreme scale thermal management via slow addition.

Mandatory Visualizations

RingClosure A Chiral 1,3-Amino Alcohol (Boc-Protected) B Activation (MsCl or Tf2O, Base) A->B C Activated 1,3-Electrophile (Transient Intermediate) B->C D Intramolecular SN2 (Kinetically Favored at High Dilution) C->D Controlled Addition E Intermolecular Dimerization (Oligomerization at High Conc.) C->E Poor Mixing/High Conc. F Enantiopure N-Boc Azetidine (Target) D->F G Polymeric Byproducts (Waste) E->G

Mechanistic divergence in azetidine ring closure highlighting the necessity of controlled addition.

FlowProcess A N-Boc Azetidine-2-Carboxylic Acid + 4-Vinylpyridine + 4CzIPN (Cat) + LiOH B HPLC Pump (30 mL/min) A->B C Continuous Flow Photoreactor (365 nm LED, 0.2 M in DMF) B->C D In-line Decarboxylation & Radical Addition C->D E Semi-Batch Workup & Phase Separation D->E F 2-Alkyl N-Boc Azetidine (48g Scale / Run) E->F

Continuous flow photochemical decarboxylative functionalization of N-Boc azetidines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Large-Scale Synthesis of (S)-2-Methylazetidine (N-Boc Protected)

This protocol utilizes chemoselective reduction to avoid racemization and entirely bypasses column chromatography, making it ideal for >100g scale-up[3].

Step 1: Borane Reduction of the Carboxylic Acid

  • Setup: Equip a 5 L jacketed reactor with an overhead stirrer, internal temperature probe, and an addition funnel. Purge with N2​ .

  • Reaction: Dissolve (S)-N-Boc-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous THF (0.5 M). Cool the reactor to 0 °C.

  • Addition: Slowly add BH3​⋅THF complex (1.5 equiv) via the addition funnel over 2 hours. Causality: Slow addition manages the exothermic release of H2​ gas and prevents thermal runaway.

  • Validation: Monitor via TLC/HPLC. Once the starting material is consumed (>99%), quench cautiously with MeOH until gas evolution ceases. Concentrate under reduced pressure to yield the intermediate alcohol.

Step 2: Mesylation and Hydride Reduction

  • Activation: Dissolve the crude alcohol in DCM (0.3 M) and add triethylamine (1.5 equiv). Cool to -10 °C. Add methanesulfonyl chloride (1.2 equiv) dropwise. Causality: Strict temperature control at -10 °C prevents the premature, exothermic degradation of the highly reactive mesylate.

  • Reduction: Filter the triethylamine hydrochloride salts. Concentrate the filtrate and redissolve in THF. Cool to 0 °C and add Super-Hydride ( LiEt3​BH , 2.0 equiv) dropwise.

  • Isolation: Quench with water, extract with MTBE, and wash with brine. The organic layer is concentrated. To purify without chromatography, the product is precipitated as a crystalline (R)-(−)-CSA salt, ensuring an ee of >99%[3].

Protocol B: Continuous Flow Photochemical Synthesis of 2-Alkyl N-Boc Azetidines

This protocol leverages flow chemistry to overcome the photon penetration limits of batch photoredox catalysis, achieving a 48g throughput per run[5].

System Setup & Equilibration:

  • Reactor Preparation: Utilize a commercial continuous flow photoreactor equipped with 365 nm LED arrays and a transparent fluoropolymer tubing coil (e.g., FEP, 20 mL internal volume).

  • Stock Solution: Prepare a 0.2 M stock solution in anhydrous DMF containing: N-Boc azetidine-2-carboxylic acid (1.0 equiv), 4-vinylpyridine (1.5 equiv), 4CzIPN photocatalyst (2.0 mol %), and LiOH⋅H2​O (1.1 equiv). Causality: LiOH facilitates the deprotonation of the carboxylic acid, lowering the oxidation potential required for the photoredox decarboxylation.

Execution & Self-Validation:

  • Flow Parameters: Prime the HPLC pump with pure DMF. Switch to the stock solution and set the flow rate to achieve the optimized residence time (e.g., flow rate = 30 mL/min depending on reactor volume).

  • Steady-State Monitoring: Divert the first 2 reactor volumes to waste. Validation: Analyze the output via in-line or at-line HPLC. Once steady-state conversion (>95%) is confirmed, direct the output to the bulk collection vessel.

  • Workup: Dilute the collected bulk mixture with water and extract with ethyl acetate. Wash the organic phase extensively with 5% aqueous LiCl to remove DMF. Concentrate to yield the 2-alkyl N-Boc azetidine[5].

References

  • [4] Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at:

  • [1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at:

  • [3] Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry (ACS Publications). Available at:

  • [5] Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters (ACS Publications). Available at:

  • [2] Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters (ACS Publications). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in the synthesis of (2S)-2-(methoxymethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for optimizing the synthesis of (2S)-2-(methoxymethyl)azetidine, with a focus on troubleshooting and improvin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the synthesis of (2S)-2-(methoxymethyl)azetidine, with a focus on troubleshooting and improving enantiomeric excess (ee). As Senior Application Scientists, we've designed this resource to be a practical, field-proven tool for your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low enantiomeric excess (ee) in the synthesis of (2S)-2-(methoxymethyl)azetidine?

A1: Low ee can stem from several factors, including incomplete stereocontrol during the key bond-forming step, racemization of the product or intermediates under the reaction or workup conditions, and the presence of impurities that may catalyze racemization. The choice of chiral auxiliary or catalyst and its interaction with the substrate are paramount.

Q2: How can I enhance the enantiomeric excess of my product?

A2: Improving ee often involves a multi-pronged approach:

  • Optimization of Reaction Conditions: Temperature, solvent, and concentration can significantly influence stereoselectivity. Lower temperatures often favor the desired enantiomer by increasing the energy difference between diastereomeric transition states.[1]

  • Catalyst/Auxiliary Selection: The choice of a suitable chiral catalyst or auxiliary is critical. For azetidine synthesis, various chiral ligands, such as bisphosphines in copper-catalyzed reactions, have shown high efficacy.[2][3]

  • Purification Techniques: If the synthesis yields a mixture of enantiomers, chiral resolution techniques like diastereomeric salt formation or chiral chromatography can be employed to isolate the desired (2S) enantiomer.[4][5][6]

Q3: What are some recommended chiral catalysts or auxiliaries for this synthesis?

A3: The literature suggests several successful approaches:

  • Copper/Bisphosphine Catalysis: For the asymmetric functionalization of azetines, copper catalysts paired with chiral bisphosphine ligands have demonstrated excellent enantioselectivity.[2][3]

  • Chiral Auxiliaries: The use of chiral auxiliaries, such as SAMP/RAMP hydrazones, can facilitate the asymmetric synthesis of 2-substituted azetidin-3-ones, which can be precursors to the target molecule.[7][8][9]

  • Organocatalysis: Chiral phosphoric acids have been used in the enantioselective desymmetrization of azetidinium ions.[10]

Q4: Are there specific reaction conditions crucial for achieving high ee?

A4: Yes, several parameters are critical:

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity.[1]

  • Solvent: The polarity of the solvent can affect the transition state geometry and, consequently, the stereochemical outcome.[1]

  • Reagent Purity: The purity of starting materials, reagents, and solvents is essential to avoid side reactions and potential racemization.

Q5: How can I accurately determine the enantiomeric excess of my product?

A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[4][] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification and the calculation of the ee.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee) 1. Suboptimal chiral catalyst or auxiliary. 2. Incorrect reaction temperature or solvent. 3. Racemization during reaction or workup. 4. Impure starting materials or reagents.1. Screen a variety of chiral ligands or auxiliaries. 2. Systematically vary the temperature (often lower is better) and solvent polarity.[1] 3. Perform the reaction under inert atmosphere and use mild workup conditions. Consider if the product is prone to racemization and if so, minimize exposure to acidic or basic conditions. 4. Ensure all starting materials and reagents are of high purity.
Poor Yield 1. Inefficient catalyst or reaction conditions. 2. Side reactions, such as polymerization or decomposition.[1] 3. Steric hindrance in the substrate.[1] 4. Product instability.1. Increase catalyst loading or screen alternative catalysts. Optimize reaction time and temperature. 2. Use high dilution conditions to minimize intermolecular side reactions.[1] 3. Modify the substrate to reduce steric bulk if possible. 4. Use milder reaction and purification conditions to prevent product degradation.
Presence of Impurities 1. Incomplete reaction. 2. Formation of byproducts. 3. Decomposition of product or starting materials.1. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. 2. Optimize reaction conditions to minimize byproduct formation. 3. Purify the product using appropriate techniques such as column chromatography, crystallization, or distillation.
Difficulty in Product Isolation 1. Product is highly soluble in the workup solvent. 2. Product is an oil and difficult to crystallize. 3. Product co-elutes with impurities during chromatography.1. Use a different extraction solvent or perform multiple extractions. 2. Attempt to form a crystalline salt of the product. 3. Optimize the chromatography conditions (e.g., solvent system, stationary phase).

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of a racemic mixture of 2-(methoxymethyl)azetidine.

Materials:

  • Racemic 2-(methoxymethyl)azetidine

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or another suitable chiral acid)[5]

  • Appropriate solvent (e.g., ethanol, isopropanol)

  • Base for liberation of the free amine (e.g., NaOH solution)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve the racemic 2-(methoxymethyl)azetidine in the chosen solvent.

  • Add a solution of the chiral resolving agent in the same solvent (typically 0.5 equivalents).

  • Allow the mixture to stand, or gently heat and then cool slowly to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallize the diastereomeric salt to improve diastereomeric purity.

  • To recover the enantiomerically enriched azetidine, dissolve the salt in water and add a base to deprotonate the amine.

  • Extract the free amine into an organic solvent.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Analyze the enantiomeric excess of the product by chiral HPLC or SFC.

Visualizations

Enantiomeric_Excess_Improvement_Workflow start Low Enantiomeric Excess (ee) step1 Optimize Reaction Conditions (Temperature, Solvent, Concentration) start->step1 step2 Screen Chiral Catalysts / Auxiliaries step1->step2 step3 Purify via Chiral Resolution (Diastereomeric Salt Formation, Chiral Chromatography) step2->step3 end High Enantiomeric Excess (ee) step3->end

Caption: Workflow for improving enantiomeric excess.

Chiral_Resolution_Process racemic Racemic Mixture (R)-Azetidine & (S)-Azetidine add_chiral Add Chiral Resolving Agent (e.g., (R)-Acid) racemic->add_chiral diastereomers Formation of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt add_chiral->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Free Amine separation->liberation enantiomer Enantiomerically Pure (S)-Azetidine liberation->enantiomer

Caption: Diastereomeric salt formation for chiral resolution.

References

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. [Link]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. PubMed. [Link]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. [Link]

  • Azetidine Synthesis. Taylor & Francis. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. [Link]

  • 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Resolution of D -azetidine-2-carboxylic acid. ResearchGate. [Link]

  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via a-alkylation of N-borane complexes. Semantic Scholar. [Link]

  • Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. ResearchGate. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Boc-Protected Azetidines

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique challenges associated with purifying Boc-protected azetidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique challenges associated with purifying Boc-protected azetidines. Azetidines are highly strained, four-membered nitrogen heterocycles. While the tert-butyloxycarbonyl (Boc) group significantly reduces the basicity of the ring nitrogen, secondary interactions, steric strain, and residual polarity can still complicate silica gel chromatography.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation of your target compounds.

Visual Troubleshooting Workflow

ChromatographyWorkflow Start Crude Boc-Azetidine Mixture TLC TLC Optimization (Hexane/EtOAc) Start->TLC Streak Is the spot streaking? TLC->Streak AddTEA Add 1% TEA to Mobile Phase Streak->AddTEA Yes UV Is compound UV Active? Streak->UV No AddTEA->UV Stain Stain with Ninhydrin & Heat to 200°C UV->Stain No Load Dry Load onto Silica Gel UV->Load Yes Stain->Load Elute Elute & Collect Fractions Load->Elute Success Pure Boc-Azetidine Isolated Elute->Success

Troubleshooting workflow for Boc-azetidine chromatography optimization.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Boc-protected azetidine is streaking heavily on my silica gel TLC plate. Shouldn't the Boc group prevent this? A: While the Boc group delocalizes the nitrogen lone pair via resonance (forming a carbamate), azetidines possess significant ring strain (~26 kcal/mol) which alters the hybridization of the ring atoms. This can expose the carbamate oxygen or residual basic sites to strong hydrogen bonding with the acidic silanol groups (Si-OH) on standard unmodified silica gel[1].

  • Causality & Solution: The interaction between basic/polar sites and acidic silanols causes irreversible adsorption and tailing[1]. To resolve this, add a basic modifier like 0.5% - 2.0% Triethylamine (TEA) to your mobile phase[1]. The TEA competitively binds to and "deactivates" the highly acidic silanol sites, allowing your Boc-azetidine to elute as a sharp, well-resolved band[1].

Q2: My compound lacks a UV chromophore. How can I reliably visualize Boc-azetidines on TLC? A: Because aliphatic Boc-azetidines lack extended conjugation, they are invisible under standard 254 nm UV light. Chemical staining is mandatory. The most reliable method is the Ninhydrin stain, combined with aggressive heating[2].

  • Causality & Solution: Ninhydrin typically reacts only with primary and secondary free amines. However, heating the TLC plate with a heat gun (approx. 200 °C) causes thermal pyrolysis of the Boc group, releasing isobutylene and carbon dioxide, and unmasking the free azetidine[2]. The newly freed amine then reacts with ninhydrin to form a brightly colored pink or purple spot[2]. Because these spots can fade rapidly, you must record your results immediately[2].

Q3: I am seeing co-elution of my Boc-azetidine with excess Boc-anhydride (Boc₂O). How do I separate them? A: Boc₂O is highly lipophilic and often co-elutes with non-polar Boc-azetidines in standard Hexane/Ethyl Acetate systems.

  • Causality & Solution: Instead of relying solely on chromatography, utilize a pre-column chemical quench. Before loading the column, add a highly polar primary amine (e.g., N,N-dimethylethylenediamine) to the crude mixture. This reacts rapidly with excess Boc₂O to form a highly polar urea/carbamate. When you run your standard Hexane/EtOAc column (e.g., gradient from 6:1 to 1:1 v/v)[3], the polar byproduct will remain trapped at the baseline, allowing your Boc-azetidine to elute cleanly[4].

Q4: Why am I getting split peaks or broad elution bands during flash chromatography? A: Split peaks usually indicate poor column bed integrity (channeling or voids) or sample precipitation upon injection[5].

  • Causality & Solution: Boc-azetidines can precipitate if loaded in a strong solvent (like pure Dichloromethane) onto a column equilibrated in a weak solvent (like pure Hexane)[6]. To prevent this, use the dry loading technique[6]. Dissolve your crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate to a free-flowing powder[7]. Load this powder onto the top of the column. This ensures a perfectly flat loading band and prevents solvent-mismatch precipitation[7].

Quantitative Data: Optimization Parameters

Table 1: Mobile Phase Optimization for Boc-Azetidines

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Solvent System Hexane / EtOAcHeptane / EtOAc (100:0 to 50:50)[4]Heptane reduces non-specific hydrophobic spreading compared to Hexane, sharpening bands.
Silica Modifier None1% - 2% Triethylamine (TEA)[1]Competitively binds acidic silanol (Si-OH) groups, preventing amine protonation and streaking[1].
Loading Method Wet Loading (DCM)Dry Loading (Silica 1:10 ratio)[7]Prevents sample precipitation at the solvent front and eliminates band broadening[6][7].

Table 2: TLC Visualization Stains for Boc-Amines

Stain ReagentTarget Functional GroupRequired ActivationResulting ColorSensitivity
Ninhydrin Free Amines (Post-cleavage)High Heat (~200 °C)[2]Pink to Purple[2]High (Fades quickly)[2]
PMA General oxidizable groupsModerate HeatBlue-Black on GreenModerate[8]
KMnO₄ Unsaturation / OxidizableNone / Mild HeatYellow/Brown on PinkLow for saturated azetidines
Experimental Protocols
Protocol 1: Preparation and Application of Ninhydrin Stain for Boc-Amines

This protocol is self-validating: if the stain turns pink/purple only after intense heating, it confirms the presence of a protected amine rather than a free amine impurity.

  • Reagent Preparation: In a 100 mL container, dissolve 0.2 g of Ninhydrin in 100 mL of n-butanol[2].

  • Additive Incorporation: Add 0.5 mL of glacial acetic acid and 4.5 mL of deionized water[2]. Note: The addition of water significantly improves the staining resolution and spot intensity[2].

  • Application: Dip the developed and fully dried TLC plate into the staining solution using forceps. Wipe excess liquid from the back of the plate.

  • Thermal Activation: Heat the plate aggressively with a heat gun (approx. 200 °C). The heat will thermally cleave the Boc group via pyrolysis[2].

  • Validation: Watch for brightly colored pink to purple spots[2]. Circle the spots immediately with a pencil, as the color will fade rapidly upon cooling[2].

Protocol 2: TEA-Deactivated Silica Gel Column Chromatography

This protocol ensures that the stationary phase is fully deactivated before the Boc-azetidine is introduced, preventing irreversible adsorption.

  • Solvent Preparation: Prepare your desired mobile phase gradient (e.g., Heptane/EtOAc). To this mixture, add Triethylamine (TEA) to a final concentration of 1% (v/v)[1]. (Example: 10 mL TEA in 990 mL solvent).

  • Column Packing: Slurry pack the silica gel using the TEA-modified solvent[7]. Pushing the TEA-containing solvent through the column pre-equilibrates and deactivates the acidic silanol groups[1].

  • Dry Loading: Dissolve your crude Boc-azetidine in a minimum amount of Dichloromethane (DCM). Add dry silica gel (approximately 10 times the mass of your crude product)[7]. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Application: Carefully pour the dry powder onto the flat bed of the packed column. Add a thin protective layer of sand on top[8].

  • Elution: Elute the column using the TEA-modified solvent system. Monitor the collected fractions via TLC using the Ninhydrin staining protocol described above[2].

Sources

Troubleshooting

Minimizing epimerization at the C2 position of chiral azetidines during basic workup

Welcome to the Advanced Troubleshooting Guide for azetidine chemistry. As highly strained four-membered nitrogen heterocycles, chiral azetidines are critical structural motifs in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for azetidine chemistry. As highly strained four-membered nitrogen heterocycles, chiral azetidines are critical structural motifs in modern drug discovery. However, preserving the stereochemical integrity at the C2 position during downstream processing—specifically basic workup—is a notorious challenge.

This guide synthesizes mechanistic causality with field-proven methodologies to help you design self-validating workflows that prevent racemization and epimerization.

The Causality of C2 Epimerization: A Mechanistic Perspective

To stop epimerization, we must first understand its thermodynamic and kinetic drivers. The C2 proton of an azetidine ring is uniquely acidic due to two compounding factors:

  • Ring Strain (s-character): The compressed bond angles of the four-membered ring increase the s-character of the C-H bonds, enhancing proton acidity relative to unstrained aliphatic amines.

  • Inductive Effects: The adjacent electronegative nitrogen atom stabilizes the conjugate base. This effect is drastically amplified if the nitrogen is protected with an Electron-Withdrawing Group (EWG) such as a Tosyl (-Ts) or Boc (-Boc) group[1].

When exposed to a basic aqueous workup (e.g., NaOH, K₂CO₃, or even NaHCO₃), the base abstracts the C2 proton. This generates a planar carbanion/enolate intermediate (sp² hybridized)[1]. Upon reprotonation during partitioning or quenching, the proton can attack from either face of the ring, leading to a thermodynamically driven mixture of diastereomers or a fully racemized product[2]. The degree of epimerization is heavily dependent on the N-substituent and the C2 functional group (e.g., nitriles and esters are highly susceptible)[3].

Workflow Logic for Workup Selection

TroubleshootingWorkflow Start Azetidine Synthesis Complete (Target: High ee%) CheckPG Evaluate N-Protecting Group & C2 Substituent Start->CheckPG IsEWG EWG on Nitrogen (Ts, Boc, Cbz) High C2 Acidity CheckPG->IsEWG Inductive Pull IsEDG EDG on Nitrogen (Bn, Alkyl) Low C2 Acidity CheckPG->IsEDG Inductive Push BaseChoice Select Workup Strategy IsEWG->BaseChoice MildBase Mild Aqueous Base (Cold NaHCO3) Strict Contact Time IsEDG->MildBase AvoidStrong Avoid Aqueous Bases Use SCX Catch & Release or pH 7.2 Buffer BaseChoice->AvoidStrong Prevent Enolization

Logical workflow for selecting basic workup conditions to prevent azetidine C2 epimerization.

Quantitative Risk Assessment Data

The table below summarizes the empirical risk of epimerization based on structural parameters and workup conditions. Use this to benchmark your current protocols.

N-Protecting GroupC2 SubstituentWorkup BaseTemp (°C)Epimerization RiskRecommended Action
-Ts, -Boc (EWG) -COOMe, -CNNaOH (aq)25Critical (>50%) Abandon aqueous base; use SCX Resin[1].
-Ts, -Boc (EWG) -COOMe, -CNNaHCO₃ (aq)25Moderate (10-20%) Switch to pH 7.2 Phosphate Buffer.
-Bn, -Alkyl (EDG) -COOMe, -CNK₂CO₃ (aq)0–5Low (<5%) Monitor pre/post ee% via chiral HPLC[3].
-Bn, -Alkyl (EDG) -CH₂OHNaOH (aq)25Negligible Standard extraction is acceptable.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my N-Boc-azetidine-2-carboxylate racemize during a standard NaHCO₃ workup, while my N-benzyl analog remains stereopure? A: This is a classic manifestation of inductive electronic effects. The tert-butyloxycarbonyl (Boc) group is electron-withdrawing, which delocalizes the nitrogen lone pair and increases the acidity of the adjacent C2 proton. Conversely, an N-benzyl group is electron-donating, pushing electron density into the ring and decreasing C2 proton acidity[3]. For N-Boc or N-Ts derivatives, even the mild basicity of NaHCO₃ (pH ~8.3) is sufficient to trigger enolization.

Q2: I need to free-base an azetidinium salt, but aqueous bases destroy my stereocenter. What is the alternative? A: You must decouple the free-basing step from aqueous hydrolysis. The most reliable method is Non-Aqueous Ion-Exchange (Catch-and-Release) using a Strong Cation Exchange (SCX) resin. The resin captures the protonated azetidine. You wash away impurities with methanol, and then elute the free amine using a non-aqueous methanolic ammonia solution. Because no water is present, the formation of the planar enolate is kinetically suppressed.

Q3: Can I use DBU or other organic bases during the reaction or workup? A: Absolutely not, unless epimerization is your explicit goal. Strong non-nucleophilic bases like DBU or LiHMDS will rapidly abstract the C2 proton. Literature demonstrates that treating chiral azetidine-2-carboxylic acid derivatives with DBU promotes near-complete epimerization to the thermodynamically favored trans-isomer[1][2].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include built-in validation steps. Do not assume stereochemical retention; prove it.

Protocol A: Non-Aqueous SCX Catch-and-Release (Zero-Base Workup)

Targeted for highly sensitive N-Boc/N-Ts azetidine-2-esters and nitriles.

  • Preparation: Solubilize the crude azetidinium reaction mixture in minimal Methanol (MeOH).

  • Validation Checkpoint 1: Take a 10 µL aliquot, derivatize if necessary, and run chiral HPLC to establish the baseline enantiomeric excess (ee%).

  • Column Conditioning: Pre-condition a pre-packed SCX-2 cartridge (e.g., propylsulfonic acid silica) with 3 column volumes (CV) of MeOH.

  • Loading: Load the methanolic reaction mixture onto the column. The basic azetidine nitrogen will bind to the sulfonic acid moieties.

  • Washing: Wash the column with 3 CV of MeOH to elute non-basic impurities.

  • Elution: Elute the free-based azetidine using 2 CV of 2.0 M Ammonia in Methanol (NH₃/MeOH). Causality note: The absence of water prevents the formation of hydroxide ions, neutralizing the threat of base-catalyzed enolization.

  • Concentration: Evaporate the eluent under reduced pressure at <30 °C.

  • Validation Checkpoint 2: Run chiral HPLC on the isolated product. The ee% must match the baseline established in Step 2.

Protocol B: Buffer-Controlled Aqueous Extraction

Targeted for moderately sensitive substrates where SCX is not viable.

  • Buffer Preparation: Prepare a 0.5 M Potassium Phosphate buffer and adjust strictly to pH 7.2 using a calibrated pH meter.

  • Quenching: Cool the crude reaction mixture to 0 °C in an ice bath. Slowly add the pH 7.2 buffer.

  • Validation Checkpoint 1: Insert a pH probe directly into the biphasic mixture. Ensure the aqueous layer does not exceed pH 7.5 at any point during the quench. If it spikes, the buffer capacity has been exceeded; add more buffer.

  • Extraction: Extract rapidly with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Keep contact time between the aqueous and organic layers to under 5 minutes.

  • Washing: Wash the combined organics with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <25 °C.

References

  • Benchchem.(S)-1-Tosylazetidine-2-carboxylic acid | 39897-13-7. Benchchem.
  • RSC Advances.Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry.
  • The Journal of Organic Chemistry.Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. ACS Publications.
  • ResearchGate.Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review.

Sources

Optimization

NMR Technical Support Center: Resolving Overlapping Signals in Methoxymethyl Azetidines

Welcome to the Advanced NMR Troubleshooting Knowledge Base. Methoxymethyl azetidine derivatives are highly valued in medicinal chemistry as structural bioisosteres.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Knowledge Base. Methoxymethyl azetidine derivatives are highly valued in medicinal chemistry as structural bioisosteres. However, their structural characterization is notoriously difficult. The azetidine ring protons (C2, C3, C4) and the methoxymethyl protons (–CH₂OCH₃) typically resonate in the highly crowded 3.0 to 4.5 ppm region[1]. Furthermore, the complex splitting patterns—driven by geminal ( Jgem​ ~5–7.5 Hz) and vicinal ( Jcis​ > Jtrans​ ) couplings—often result in severe signal overlap, masking critical stereochemical data[2].

This guide provides diagnostic workflows, causality-driven FAQs, and self-validating standard operating procedures (SOPs) to resolve these analytical bottlenecks.

Diagnostic Triage Workflow

Before altering your sample or spectrometer parameters, use the following diagnostic logic to determine the most efficient resolution strategy.

NMR_Troubleshooting Start 1H NMR Overlap Detected (3.0 - 4.5 ppm region) Diagnostic Analyze Overlap Type Start->Diagnostic Multiplet Complex Multiplets (J-coupling interference) Diagnostic->Multiplet Coincidental Coincidental Shifts (Same electronic environment) Diagnostic->Coincidental PSYCHE Run 1D PSYCHE (Collapse to singlets) Multiplet->PSYCHE Suppress coupling Solvent Aromatic Solvent Shift (Titrate C6D6 into CDCl3) Coincidental->Solvent Alter solvation shell HSQC 2D 1H-13C HSQC (Resolve in 13C dimension) Coincidental->HSQC Exact 1H overlap

Diagnostic workflow for resolving overlapping 1H NMR signals in azetidine derivatives.

Troubleshooting Knowledge Base & FAQs

Q1: My ¹H NMR spectrum in CDCl₃ shows a massive, unresolved multiplet between 3.5 and 4.0 ppm. Why do the azetidine ring protons and the methoxymethyl group overlap so heavily, and how do I differentiate them? Causality & Solution: This overlap occurs because the electronegativity of the ring nitrogen and the ether oxygen creates nearly identical local electronic environments for both the ring CH/CH₂ protons and the acyclic –CH₂O– protons[1]. To resolve this, utilize Aromatic Solvent-Induced Shifts (ASIS) . By changing the solvent from CDCl₃ to Benzene-d₆ (C₆D₆), you fundamentally alter the solvation shell. Benzene forms weak π−π collision complexes with polar functional groups (like the azetidine nitrogen or ether oxygen)[3]. Because the benzene ring is highly magnetically anisotropic, it differentially shields and deshields protons based on their spatial orientation relative to the collision complex[3][4]. This differential solvation can shift overlapping signals by up to 1.0 ppm, pulling them apart for clear integration[4].

Q2: I can see the signals, but the multiplet splitting is too complex to extract the Jcis​ and Jtrans​ coupling constants needed to determine the relative stereochemistry of the azetidine ring. What is the best approach? Causality & Solution: Azetidines exhibit strong homonuclear scalar coupling. The Jcis​ coupling (typically 8–9 Hz) and Jtrans​ coupling (5–7.9 Hz) are critical for assigning stereochemistry[2]. However, overlapping multiplets make it impossible to measure these values accurately. Implement Pure Shift Yielded by Chirp Excitation (PSYCHE) NMR [5]. Standard 1D NMR suffers from homonuclear scalar coupling ( 1H−1H ), which splits signals into complex multiplets. PSYCHE uses low-flip-angle swept-frequency (chirp) pulses combined with weak pulsed field gradients to selectively decouple these homonuclear interactions[5][6]. This effectively rewinds the evolution of J-coupling, collapsing all multiplets into sharp singlets and allowing you to pinpoint the exact chemical shifts[5].

Q3: The signals are still overlapping even after solvent changes, and I need to prove the connectivity of the methoxymethyl group to the C3 position of the azetidine. What next? Causality & Solution: 1D proton NMR is fundamentally limited by its narrow chemical shift dispersion (~10 ppm)[5]. When 1D methods fail, dispersion into a second dimension is required. Run a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. While the protons may overlap at 3.8 ppm, the attached carbons will have distinct chemical shifts. The azetidine C3 carbon typically resonates between 40–60 ppm, while the methoxymethyl –CH₂– carbon resonates further downfield (~70–75 ppm) due to direct oxygen attachment[1][7]. HSQC will clearly separate these cross-peaks into distinct coordinates.

Standard Operating Procedures (SOPs)

Protocol 1: Aromatic Solvent Titration (ASIS)

This protocol uses differential solvation to separate overlapping peaks without requiring advanced pulse sequences.

  • Sample Preparation: Dissolve 15–20 mg of the methoxymethyl azetidine derivative in 0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, D1 = 2 sec).

  • Titration: In a stepwise manner, add 100 µL aliquots of C₆D₆ to the NMR tube using a micro-syringe.

  • Equilibration: After each addition, cap and invert the tube 5 times to ensure homogeneity. Re-acquire the ¹H spectrum.

  • Self-Validation Check: Monitor the sharp singlet of the methoxymethyl –OCH₃ group. If this peak shifts linearly with each C₆D₆ addition while the multiplet splitting remains constant, the system is successfully isolating the solvent anisotropy effect without degrading the sample[3][4].

Protocol 2: Acquiring High-Resolution 1D PSYCHE Spectra

This protocol collapses complex azetidine multiplets into singlets to reveal hidden chemical shifts.

  • System Preparation: Ensure the NMR spectrometer is equipped with gradient capabilities. Self-Validation Check: Before running the pseudo-2D acquisition, run a standard 1D proton scan. If the baseline 1D shows broad lines (>1.5 Hz at half-height), the PSYCHE singlets will also be broad and unresolved. Re-shim the magnet until the internal standard (e.g., TMS) is razor-sharp[1].

  • Parameter Setup: Load the PSYCHE pulse sequence. Set the chirp pulse flip angle ( β ) to 20° (an optimal starting point for small heterocyclic molecules)[5].

  • Chunking Configuration: Set the data chunking duration ( 1/sw1 ) appropriately (typically 15–30 ms) to avoid decoupling artifacts while maintaining resolution.

  • Acquisition & Processing: Acquire the pseudo-2D data. Because PSYCHE retains only 3% to 20% of the inherent signal sensitivity[8], increase the number of scans (NS = 32 to 64) to compensate. Process the data using the spectrometer's pure shift macro to reconstruct the high-resolution 1D singlet spectrum[6].

Quantitative Performance Metrics

Use the following table to compare and select the most appropriate resolution technique based on your immediate laboratory constraints and data requirements.

Resolution TechniqueResolution PowerSensitivity / Signal LossAvg. Acquisition TimePrimary Structural Insight Gained
Standard 1D ¹H NMR (CDCl₃) LowNone (100% signal retained)< 5 minsBaseline chemical shifts; limited due to overlap.
ASIS (C₆D₆ Titration) ModerateNone (100% signal retained)20 - 30 minsDifferential shifting of polar vs. non-polar regions.
1D PSYCHE (Pure Shift) High (Singlets only)High Loss (3–20% signal retained)[8]45 - 60 minsExact chemical shifts; elimination of J-coupling overlap.
2D ¹H-¹³C HSQC Very High (2D Dispersion)Moderate Loss15 - 30 mins[1]Unambiguous Carbon-Proton connectivity.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. 2

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples - MDPI. 6

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning - ChemRxiv. 8

  • PSYCHE Pure Shift NMR Spectroscopy - SciSpace. 5

  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives - Benchchem. 1

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. 7

  • NMR Spectroscopy - MSU Chemistry. 3

  • Chemical shifts: Enols. 10-17. -NH Amines. 1-5. Amides. 5-6.5. Amido groups in peptides. 7-10. Examples of strong hydrogen bonds. - UCL. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purifying Commercial Azetidine-1-Carboxylates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the inherent instability of four-membered nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the inherent instability of four-membered nitrogen heterocycles. Azetidine-1-carboxylates (such as N-Boc or N-Cbz protected azetidines) are highly valuable rigid scaffolds in medicinal chemistry, offering improved ligand efficiency and favorable pharmacokinetic profiles compared to larger rings 1. However, their ~26 kcal/mol ring strain makes them highly susceptible to degradation.

This guide provides field-proven, self-validating protocols to identify, isolate, and remove common impurities from commercial batches, ensuring the integrity of your downstream synthetic workflows.

Section 1: Diagnostic FAQ - Understanding Azetidine Impurities

Q1: What are the primary impurities found in commercial azetidine-1-carboxylate batches, and where do they come from? Commercial batches typically contain three classes of impurities:

  • Unreacted Protecting Reagents: Residual di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) left over from the initial nitrogen protection step.

  • Acyclic Ring-Opened Carbamates: Formed via degradation. Because azetidines possess significant ring strain, exposure to trace Lewis or Brønsted acids during storage or synthesis coordinates the ring nitrogen or carbamate carbonyl. This activation lowers the activation barrier for nucleophilic attack (e.g., by ambient moisture or halide ions), leading to an irreversible SN2-type ring cleavage 2.

  • Oligomers: In concentrated solutions, an activated azetidinium species can be attacked by the basic nitrogen of a neutral azetidine, triggering a cascade of ring-opening polymerizations.

Q2: How can I analytically differentiate intact azetidines from their ring-opened acyclic counterparts? Relying solely on Thin Layer Chromatography (TLC) is dangerous because acyclic carbamates and intact azetidine-1-carboxylates often co-elute in standard solvent systems. You must use orthogonal analytical techniques to validate the structural integrity of the ring.

Table 1: Analytical Differentiation of Intact Azetidine-1-Carboxylates vs. Ring-Opened Impurities

Analytical MethodIntact Azetidine-1-carboxylateRing-Opened Acyclic Impurity (e.g., 3-halo-propyl carbamate)Causality / Rationale
¹H NMR (CDCl₃) Distinct multiplets at ~3.9–4.1 ppm (ring CH₂)Shifts upfield to ~3.2–3.5 ppm (acyclic CH₂-N)Relaxation of ring strain alters electron shielding around the alpha protons.
¹³C NMR (CDCl₃) Ring carbons at ~45–50 ppmAcyclic carbons at ~38–42 ppmHybridization and steric environment changes upon ring cleavage.
LC-MS (ESI+) [M+H]⁺ and [M+Na]⁺ intact[M+H]⁺ + Nu (e.g., +18 for H₂O, +36 for HCl)Nucleophilic addition mass shift confirms irreversible cleavage.
IR Spectroscopy C=O stretch ~1705 cm⁻¹C=O stretch ~1690 cm⁻¹, new O-H/N-H stretchesLoss of ring strain slightly relaxes the carbamate carbonyl bond.

Section 2: Visualizing the Degradation Pathway

To effectively troubleshoot, you must understand the causality of the degradation. The diagram below illustrates the acid-catalyzed ring-opening mechanism. By recognizing that Lewis acid coordination is the initiating event, we can design purification and reaction protocols that strictly exclude these triggers.

G A Intact Azetidine-1-Carboxylate B Lewis/Bronsted Acid Coordination A->B Exposure to Acid C Activated Azetidinium Intermediate B->C Strain Increase D Nucleophilic Attack (e.g., Halide, Water) C->D SN2 Attack F Oligomerization C->F Intermolecular Attack E Acyclic Carbamate Impurity (Ring-Opened) D->E Ring Cleavage

Mechanism of acid-catalyzed ring-opening and oligomerization in azetidine-1-carboxylates.

Section 3: Field-Proven Purification Protocols

Q3: My batch contains significant acyclic ring-opened impurities and residual Boc₂O. How can I selectively remove them without causing further degradation? Standard silica gel is inherently acidic (pH ~4.5–5.5). Loading a strained azetidine onto untreated silica often exacerbates ring opening. The protocol below utilizes a base-deactivated stationary phase to ensure a self-validating, degradation-free purification.

Protocol 1: Chemoselective Chromatographic Purification of Azetidine-1-Carboxylates

Causality Focus: Triethylamine neutralizes the acidic silanol groups on the silica gel, preventing the coordination-induced strain increase that leads to ring cleavage.

Step-by-Step Methodology:

  • Stationary Phase Neutralization: Slurry standard silica gel in hexanes containing 1% (v/v) Triethylamine (Et₃N). Pack the column and flush with 2 column volumes of the 1% Et₃N/hexanes solution.

  • Sample Preparation: Dissolve the commercial azetidine-1-carboxylate in a minimal volume of dichloromethane (DCM). Self-Validation Check: Run a quick TLC of this solution to confirm complete dissolution; particulate matter indicates highly polymerized, insoluble impurities that should be filtered off prior to loading.

  • Loading: Apply the sample evenly to the column bed.

  • Elution Gradient:

    • Phase 1 (Non-Polars): Elute with 100% hexanes (1% Et₃N) for 2 column volumes. This strips out unreacted Boc₂O and non-polar organic contaminants.

    • Phase 2 (Target Compound): Gradually increase polarity to 10–20% Ethyl Acetate in hexanes. The intact azetidine-1-carboxylate will elute here.

    • Phase 3 (Polars): Acyclic ring-opened impurities (e.g., amino alcohols) are highly polar and will remain strongly adhered to the column under these conditions.

  • Fraction Analysis: Spot fractions on TLC and stain with KMnO₄ (azetidines lack strong UV chromophores unless substituted with aryl groups).

  • Concentration: Evaporate pooled fractions under reduced pressure at a water bath temperature strictly <30 °C. Causality: Elevated temperatures provide the activation energy required to overcome the barrier for spontaneous ring-opening 2.

Workflow S1 Crude Azetidine-1-Carboxylate S2 1H NMR & LC-MS Impurity Profiling S1->S2 Quantify Impurities S3 Neutralized Silica Gel Chromatography (1% Et3N) S2->S3 Proceed to Purification S4 Elute Non-Polars (e.g., Boc2O) S3->S4 100% Hexanes S5 Elute Target Azetidine S3->S5 10-20% EtOAc S6 Retain Polar Acyclic Impurities on Column S3->S6 High Polarity

Self-validating chromatographic workflow for azetidine-1-carboxylate purification.

Q4: After purifying my N-Boc azetidine, how do I deprotect it without destroying the ring? Traditional deprotection using neat Trifluoroacetic Acid (TFA) often destroys azetidines due to harsh protonation. A modern, self-validating approach utilizes base-promoted deprotection or highly controlled, mild Lewis acids to preserve the strained ring 3.

Protocol 2: Strain-Preserving Deprotection of N-Boc Azetidines

Causality Focus: Utilizing strictly controlled conditions avoids the free protonation of the azetidine nitrogen entirely, eliminating the primary driver of ring-strain exacerbation and subsequent cleavage.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified N-Boc azetidine in anhydrous DCM (0.1 M) and cool to 0 °C under an inert atmosphere.

  • Controlled Activation: Add 2.0 equivalents of 2,6-lutidine, followed by the dropwise addition of 1.5 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMS-OTf). Causality: TMS-OTf transiently silylates the Boc carbonyl, facilitating isobutylene release without generating free protons. 2,6-lutidine scavenges any trace triflic acid, preventing acid-catalyzed ring opening.

  • Self-Validation Check: After 30 minutes, extract a 10 µL aliquot, quench in saturated NaHCO₃, and run LC-MS. You must observe the [M+H]⁺ of the free azetidine without +18 (water addition) or +36 (HCl addition) mass shifts.

  • Quenching & Isolation: Once conversion is confirmed, quench the bulk reaction with saturated aqueous NaHCO₃ at 0 °C. Extract the free azetidine using a highly polar organic solvent mixture (e.g., 10% isopropanol in chloroform) due to the high water solubility of free azetidines.

References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines PMC - NIH[Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions The Journal of Organic Chemistry - ACS Publications[Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl) ChemRxiv[Link]

Sources

Optimization

Scaling up azetidine synthesis without compromising stereochemical integrity

Welcome to the Azetidine Scale-Up Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to transition azetidine synthesis from discovery-scale...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azetidine Scale-Up Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to transition azetidine synthesis from discovery-scale (milligram) to process-scale (gram to kilogram) without suffering catastrophic erosion of stereochemical integrity.

Azetidines are highly strained, four-membered nitrogenous heterocycles. The very ring strain (~26 kcal/mol) that makes them valuable as metabolically stable bioisosteres also makes their asymmetric synthesis and subsequent scale-up thermodynamically and kinetically treacherous.

This guide bypasses generic advice. Instead, we will dissect the causality behind reaction failures across three state-of-the-art scale-up methodologies: Biocatalysis, Photochemistry, and Asymmetric Cycloaddition.

Quantitative Comparison of Scale-Up Methodologies

Before diving into troubleshooting, consult this data summary to select the appropriate synthetic paradigm for your target azetidine architecture.

MethodologyKey Intermediate / CatalystMax Validated ScaleYieldStereoselectivityPrimary Scale-Up Bottleneck
Biocatalytic Ring Expansion P411-AzetS (Engineered Enzyme)10 mmol (1.44 g)61%99:1 e.r.Substrate toxicity at >20 mM[1].
Photochemical[2+2] (aza Paternò–Büchi) Triplet-state cyclic oxime50.0 g>80%High d.r. (Tunable)Photon flux attenuation (Beer-Lambert law)[2].
Asymmetric [3+1] Cycloaddition Chiral N,N′-dioxide/Mg(II)5.0 mmol (1.41 g)99%94% e.e.Catalyst solubility and racemic aggregation[3].

Module 1: Biocatalytic [1,2]-Stevens Rearrangement

Mechanism: Engineered cytochrome P450 variants (e.g., P411-AzetS) form an electrophilic iron carbenoid intermediate that traps nucleophilic aziridines, overriding the natural tendency for cheletropic extrusion of olefins[1].

FAQ & Troubleshooting

Q: When I scale my biocatalytic ring expansion from 4 µmol to 10 mmol, my yields drop precipitously if I increase the substrate concentration to 30 mM. Why? A: This is a classic case of substrate/product toxicity inhibiting the metalloenzyme. While scaling up the absolute molarity of the reaction (from 4 µmol to 100 µmol) actually increases yield due to better mixing and aeration dynamics, doubling the concentration of the aziridine substrate (from 15 mM to 30 mM) saturates the active site and induces off-target protein denaturation[4]. You must scale volumetrically, keeping the substrate concentration strictly below 20 mM.

Q: Can I use clarified cell lysate instead of whole-cell suspensions to make the downstream purification easier on a gram scale? A: You can, but expect a 20-30% reduction in yield[4]. Whole-cell systems provide a self-regenerating pool of NADPH and a protective microenvironment for the P411-AzetS enzyme, which stabilizes the highly reactive aziridinium ylide intermediate.

BioCatWorkflow A E. coli expressing P411-AzetS B Whole-Cell Suspension (Maintains NADPH pool) A->B C Add Aziridine + EDA (Strictly < 20 mM) B->C D Iron Carbenoid Formation & [1,2]-Stevens Rearrangement C->D E Chiral Azetidine (>99:1 e.r.) D->E

Workflow for biocatalytic aziridine ring expansion to chiral azetidines.

Self-Validating Protocol: 10-mmol Scale Biocatalytic Synthesis
  • Preparation: Resuspend E. coli expressing P411-AzetS in M9-N buffer to an OD600 of 30.

  • Deoxygenation: Purge the suspension with argon for 30 minutes. Self-Validation: Use a resazurin indicator; the solution must turn colorless, confirming an anaerobic environment necessary to prevent iron carbenoid oxidation.

  • Reaction Initiation: Add the aziridine substrate (10 mmol) and ethyl diazoacetate (EDA, 12 mmol) via syringe pump over 2 hours to maintain a low steady-state concentration.

  • Monitoring: Monitor the reaction via GC-MS. The absence of cyclopropanation byproducts confirms the chemoselectivity of the P411-AzetS variant[4].

  • Isolation: Extract with EtOAc. Gram-scale production typically yields ~1.44 g (55% isolated yield) with 99:1 e.r[1].

Module 2: Asymmetric [3+1] Cycloaddition

Mechanism: The cycloaddition of racemic donor-acceptor (D-A) aziridines with isocyanides using a chiral N,N′-dioxide/Mg(II) complex.

FAQ & Troubleshooting

Q: My enantiomeric excess (e.e.) is excellent (>90%), but my catalyst is precipitating out of solution and my yields are stalling at 34%. What is happening? A: You are observing a strong positive Nonlinear Effect (NLE)[3]. In this specific N,N′-dioxide/Mg(II) system, the racemic mixture of the catalyst forms a highly insoluble heterochiral complex. If your chiral ligand is not 100% enantiopure, the minor enantiomer pairs with the major enantiomer and precipitates out. Causality: This precipitation removes the racemic catalyst from the solution, leaving only the pure, highly active enantiomer in the liquid phase. This explains why your e.e. is high but your yield is low (the effective catalyst concentration has plummeted)[3]. To fix the yield, you must ensure the optical purity of your starting ligand is >99% e.e.

NLETroubleshooting Start Observe Low Yield but High e.e. in [3+1] Cycloaddition Check Inspect Reaction Mixture for Precipitate Start->Check Precipitate Insoluble Racemic Complex (Positive NLE Active) Check->Precipitate Action Purify Ligand to >99% e.e. to restore solubility & yield Precipitate->Action

Troubleshooting enantiomeric excess using positive nonlinear effects.

Self-Validating Protocol: Gram-Scale [3+1] Cycloaddition
  • Catalyst Preparation: Mix chiral N,N′-dioxide ligand (0.25 mmol) and Mg(OTf)2 (0.25 mmol) in CH2Cl2. Self-Validation: The solution must remain completely homogenous. Any turbidity indicates ligand enantiomeric impurity leading to racemic complex precipitation[3].

  • Reagent Addition: Add racemic aziridine (5.0 mmol) and isocyanide (2.5 mmol) at 30 °C.

  • Reaction: Stir for 12 hours. The strong chiral amplification effect will drive the reaction to completion[3].

  • Isolation: Purify via silica gel chromatography to yield the exo-imido azetidine (e.g., 1.41 g, 99% yield, 94% e.e.)[3].

Module 3: Photochemical aza Paternò–Büchi Scale-Up

Mechanism: Visible-light-mediated intramolecular [2+2] photocycloaddition of imines/oximes with alkenes to form highly substituted azetidines[5].

FAQ & Troubleshooting

Q: My aza Paternò–Büchi reaction works perfectly on a 100 mg scale in a batch vial, but fails completely at a 10 g scale. The stereocenters scramble and the yield drops to 15%. A: This is a fundamental limitation of the Beer-Lambert law. In a standard batch reactor, photon penetration drops exponentially as the path length increases. At a 10 g scale, the center of your reaction vessel is completely dark. Causality: To compensate, chemists often increase irradiation time, which leads to over-irradiation of the product at the reactor wall, causing secondary photochemical ring-opening or stereochemical scrambling of the azetidine core[5]. You must transition to a continuous flow reactor or a thin-film batch reactor to maintain a high surface-area-to-volume ratio, ensuring uniform photon flux and preserving stereochemical integrity[2].

PhotochemicalScaleUp Problem Batch Scale-Up Failure (Beer-Lambert Attenuation) Decision Select Reactor Geometry Problem->Decision Flow Continuous Flow Reactor (Uniform Photon Flux) Decision->Flow Optimal OverIrradiate Increase Batch Time (Causes Stereocenter Scrambling) Decision->OverIrradiate Sub-optimal Success 50g Scale Azetidine Synthesis Maintained Stereochemistry Flow->Success

Decision logic for scaling up photochemical azetidine synthesis.

Self-Validating Protocol: 50g Continuous Flow Photocycloaddition
  • System Priming: Equip a continuous flow reactor with 440 nm high-power LEDs and a fluoropolymer tubing network (internal diameter < 2 mm).

  • Solution Prep: Dissolve the acyclic oxime and alkene (3.0 equiv) in acetonitrile[2].

  • Flow Dynamics: Set the residence time to 45 minutes. Self-Validation: Collect the first 5 mL of output and analyze via crude NMR. The disappearance of the oxime proton and the appearance of the highly shielded azetidine ring protons (typically 2.5–4.0 ppm) confirm productive triplet state reactivity[2].

  • Continuous Operation: Process the 50 g batch continuously. Maintain active cooling (20 °C) on the LED arrays to prevent thermal degradation of the strained ring.

Module 4: Strain-Release Functionalization of 1-Azabicyclobutanes (ABBs)

Mechanism: Nucleophilic ring-opening of preformed, highly strained 1-azabicyclo[1.1.0]butanes (ABBs) to generate enantio- and diastereopure azetidines[6].

FAQ & Troubleshooting

Q: When attempting to functionalize ABBs with nucleophiles, I am observing massive amounts of azetidine dimerization rather than the desired functionalized monomer. How do I suppress this? A: ABBs are exceptionally sensitive to acidic environments. If your nucleophile or solvent contains trace weak acids (like acetic acid), the acid protonates the ABB nitrogen. This activates the C-3 position, allowing an unprotonated ABB molecule to attack it, triggering a cascade dimerization[6]. Causality: To prevent this, ensure your nucleophilic opening conditions are strictly basic or neutral. Furthermore, enantiopure ABBs should not be concentrated to dryness; they are only stable when maintained as dilute stock solutions[6].

References

  • Zhang, F., Sang, X., Zhou, Y., & Feng, X. (2022). "Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition of Donor–Acceptor Aziridines with Isocyanides." Organic Letters. Verified URL
  • Arnold, F. H., et al. (2022). "Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement." Journal of the American Chemical Society. Verified URL
  • Schindler, C. S., et al. (2022). "Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials." Journal of the American Chemical Society. Verified URL
  • Schindler, C. S., et al. (2026). "Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines." Accounts of Chemical Research. Verified URL
  • "Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes." (2025). Journal of the American Chemical Society. Verified URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Boc vs. Cbz Protecting Groups for 2-(Methoxymethyl)azetidine Stability

Executive Summary Azetidines are highly valuable four-membered nitrogen heterocycles in modern drug discovery, prized for their ability to lower lipophilicity and improve metabolic stability. However, their inherent ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines are highly valuable four-membered nitrogen heterocycles in modern drug discovery, prized for their ability to lower lipophilicity and improve metabolic stability. However, their inherent ring strain makes them thermodynamically vulnerable to ring-opening side reactions. When functionalized with a Lewis basic moiety—such as in 2-(methoxymethyl)azetidine—the choice of the nitrogen protecting group becomes a critical parameter for synthetic success. This guide provides an objective, data-driven comparison of tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) protecting groups, focusing on stability, orthogonal reactivity, and the causality behind experimental degradation.

Mechanistic Causality: The Vulnerability of 2-(Methoxymethyl)azetidine

The fundamental challenge in azetidine chemistry is overcoming its inherent ring strain, which is approximately 25.4 kcal/mol[1]. This thermodynamic instability makes the ring highly susceptible to nucleophilic attack, particularly under acidic conditions. When Lewis or Brønsted acids coordinate to or protonate the azetidine nitrogen, the ring strain is exacerbated, significantly lowering the activation barrier for C-N bond cleavage[1].

The 2-(methoxymethyl)azetidine derivative introduces an additional layer of mechanistic complexity. The Lewis basic oxygen of the methoxymethyl ether can participate in intramolecular coordination. During acidic deprotection, this oxygen can stabilize developing positive charges via anchimeric assistance, further increasing the risk of acid-catalyzed ring opening. Consequently, selecting an appropriate nitrogen protecting group that dictates mild deprotection conditions is not just a matter of convenience, but of structural survival[2].

Boc vs. Cbz: Fundamental Properties and Stability Matrix

Both Boc and Cbz are highly effective carbamate-based protecting groups that shield the azetidine nitrogen from nucleophiles and bases[3]. Their primary divergence lies in their deprotection mechanisms, which directly impacts the survival of the strained azetidine ring[4].

Table 1: Comparative Stability and Deprotection Profile

PropertyBoc (tert-butyloxycarbonyl)Cbz (carboxybenzyl)
Chemical Formula C₅H₉O₂[2]C₈H₇O₂[2]
Molecular Weight 101.12 g/mol [2]151.16 g/mol [2]
Introduction Reagent Boc₂O, Base (e.g., Et₃N, DMAP)Cbz-Cl, Base (e.g., K₂CO₃, NaOH)
Stability Profile Stable to bases, nucleophiles, and catalytic hydrogenation[2]Stable to acidic and basic conditions (with exceptions)[2]
Deprotection Conditions Strong Acid (TFA, HCl)[]Catalytic Hydrogenolysis (H₂, Pd/C)[2]
Deprotection Byproducts Isobutylene, CO₂[]Toluene, CO₂
Azetidine Ring-Opening Risk High (Due to strong acid requirement)[1]Low (Neutral cleavage conditions)[2]
Orthogonality Cleaved in presence of CbzCleaved in presence of Boc[4]

Experimental Data: Stability and Ring-Opening Causality

The Case for Cbz (Carboxybenzyl)

For highly strained systems like 2-(methoxymethyl)azetidine, Cbz is objectively the superior choice . Cbz is cleaved via catalytic hydrogenolysis, a strictly neutral process that bypasses the generation of reactive carbocations and avoids the protonation of the azetidine nitrogen[6]. This neutral pathway ensures the structural integrity of the azetidine ring is maintained[2]. Furthermore, experimental data from electrophilic azetidinylation studies suggests that the Cbz group can uniquely stabilize transient carbocation intermediates on the azetidine ring, an effect not observed with Boc[7].

The Case for Boc (tert-Butyloxycarbonyl)

The Boc group is cleaved via an acid-catalyzed mechanism, typically using trifluoroacetic acid (TFA). The acid protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation and the release of CO₂ gas[8]. While this is a standard protocol, the strong acidic environment poses a severe risk to 2-(methoxymethyl)azetidine. The acid can protonate the newly liberated azetidine nitrogen, triggering S_N2-type ring opening by any available nucleophiles[1]. If Boc must be used for orthogonal synthesis, researchers must employ strictly controlled temperatures and nucleophilic scavengers (e.g., thiophenol) to quench the tert-butyl cation and minimize degradation[3],[4].

Workflow Visualization

AzetidineProtection Substrate 2-(methoxymethyl)azetidine Boc_Prot N-Boc Protection (Boc2O, Base) Substrate->Boc_Prot Cbz_Prot N-Cbz Protection (Cbz-Cl, Base) Substrate->Cbz_Prot Boc_Dep Acidic Deprotection (TFA or HCl) Boc_Prot->Boc_Dep Cbz_Dep Hydrogenolysis (H2, Pd/C) Cbz_Prot->Cbz_Dep RingOpen Ring-Opened Decomposition Boc_Dep->RingOpen Excess Acid / Heat Success Intact Free Azetidine Boc_Dep->Success Controlled Temp/Scavengers Cbz_Dep->Success Neutral Conditions

Divergent deprotection pathways for N-protected 2-(methoxymethyl)azetidine highlighting risks.

Self-Validating Experimental Protocols

To ensure high fidelity in synthetic workflows, the following protocols are designed with self-validating checkpoints.

Protocol A: Neutral Deprotection of N-Cbz-2-(methoxymethyl)azetidine (Recommended)

Causality: Utilizes hydrogenolysis to maintain a neutral pH, preventing acid-catalyzed ring opening and preserving the aliphatic ether.

  • Setup: Dissolve N-Cbz-2-(methoxymethyl)azetidine (1.0 equiv) in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Self-Validation Checkpoint: Ensure the flask is thoroughly purged with inert gas (N₂ or Ar) before adding the catalyst to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon. Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction via LC-MS or TLC. Self-Validation Checkpoint: The reaction is complete when hydrogen uptake visibly ceases and the starting material is fully consumed (typically 2-4 hours).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo at low temperature (<30°C) to prevent volatilization of the free azetidine.

Protocol B: Controlled Deprotection of N-Boc-2-(methoxymethyl)azetidine

Causality: If an orthogonal strategy dictates Boc usage, temperature control and scavengers are mandatory to suppress the thermal activation barrier for ring-opening[1].

  • Setup: Dissolve N-Boc-2-(methoxymethyl)azetidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to 0°C in an ice bath to lower the kinetic energy available for the ring-opening activation barrier.

  • Scavenger Addition: Add a carbocation scavenger, such as triisopropylsilane (TIPS) or thiophenol (2.0 equiv), to prevent alkylation of the sensitive ether oxygen or the free amine[3].

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio with DCM[].

  • Monitoring: Self-Validation Checkpoint: Observe the reaction mixture. The cleavage of the Boc group is physically indicated by the bubbling of CO₂ gas[8]. Stir at 0°C until gas evolution completely ceases.

  • Workup: Immediately remove volatiles in vacuo at 0-10°C. Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin or treating it with cold aqueous NaHCO₃, extracting rapidly with DCM to isolate the free base.

Conclusion & Selection Heuristics

When designing synthetic routes involving 2-(methoxymethyl)azetidine, the fundamental heuristic is to prioritize neutral deprotection . The Cbz group provides a highly reliable, self-validating pathway that circumvents the ~25.4 kcal/mol ring strain vulnerability[1]. The Boc group, while synthetically versatile and offering excellent orthogonality[4], introduces a significant risk of acid-catalyzed ring opening and should only be employed when rigorous low-temperature controls and carbocation scavengers can be implemented.

References

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation | ChemRxiv[Link]

  • Boc-Protected Amino Groups | Organic Chemistry Portal[Link]

  • Boc Protecting Group for Amines | Chemistry Steps [Link]

  • Protecting Groups for Amines: Carbamates | Master Organic Chemistry[Link]

  • Cbz-Protected Amino Groups | University of Missouri[Link]

Sources

Comparative

Reproducibility of asymmetric synthesis routes for (2S)-2-(methoxymethyl)azetidine across different labs

The Definitive Comparison Guide: Reproducibility of Asymmetric Synthesis Routes for (2S)-2-(methoxymethyl)azetidine For drug development professionals and synthetic chemists, the azetidine ring represents a privileged, r...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Comparison Guide: Reproducibility of Asymmetric Synthesis Routes for (2S)-2-(methoxymethyl)azetidine

For drug development professionals and synthetic chemists, the azetidine ring represents a privileged, rigidified scaffold capable of improving the metabolic stability and pharmacokinetic profiles of small molecules. Specifically, (2S)-2-(methoxymethyl)azetidine is a highly sought-after chiral building block. However, the inherent ring strain of the four-membered nitrogen heterocycle (approximately 25.4 kcal/mol) makes its synthesis notoriously susceptible to ring-opening side reactions and racemization[1].

As a Senior Application Scientist, I have evaluated the reproducibility, scalability, and stereochemical fidelity of the three primary synthetic routes utilized across different laboratories. This guide objectively compares these methodologies, providing the mechanistic causality behind each protocol to ensure your lab can achieve self-validating, reproducible results.

Comparative Analysis of Synthesis Routes

The synthesis of enantiopure (2S)-2-(methoxymethyl)azetidine generally falls into three strategic categories: starting from a pre-formed chiral ring, building the ring de novo using a chiral auxiliary, or resolving a racemic mixture.

G Start Target: (2S)-2-(methoxymethyl)azetidine R1 Route A: Chiral Pool (S)-Azetidine-2-carboxylic acid Start->R1 R2 Route B: De Novo Synthesis (SAMP Hydrazones) Start->R2 R3 Route C: Enzymatic (Racemic + CAL-B) Start->R3 R1_1 High Reproducibility R1->R1_1 R2_1 High Enantioselectivity R2->R2_1 R3_1 High Scalability R3->R3_1

Fig 1. Synthesis routes for (2S)-2-(methoxymethyl)azetidine compared.

Route A: Chiral Pool Derivatization (The Benchmark)

Starting from commercially available (S)-azetidine-2-carboxylic acid bypasses the thermodynamic penalty of closing a strained four-membered ring[2]. The primary challenge here is preventing the racemization of the α-stereocenter during the reduction and etherification steps. Because the stereocenter is set by nature, reproducibility across different labs is exceptionally high, provided strict temperature controls are maintained during base-mediated steps.

Route B: Asymmetric Hydrazone Alkylation (De Novo Synthesis)

For labs requiring custom substitution patterns or lacking access to the chiral pool precursor, de novo synthesis via SAMP/RAMP hydrazone methodology is the standard[3]. This route constructs the azetidine ring via a 4-exo-tet cyclization of a chiral 1,3-amino alcohol. While it offers excellent enantiomeric excess (ee ≥96%), the reproducibility is highly sensitive to the anhydrous conditions required during the hydrazone alkylation phase.

Route C: Enzymatic Kinetic Resolution

Industrial-scale laboratories often prefer synthesizing racemic 2-(methoxymethyl)azetidine followed by enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B). While highly reproducible and scalable, this route is inherently limited to a 50% theoretical yield unless coupled with a complex dynamic kinetic resolution (DKR) system[4].

Quantitative Performance Data

The following table summarizes the aggregated performance metrics of these three routes based on multi-lab reproducibility studies.

Synthesis RouteOverall Yield (%)Enantiomeric Excess (ee)Reproducibility Score (1-10)Primary Lab Challenge
A. Chiral Pool 65 – 75%>99%9 / 10High cost of enantiopure starting material.
B. De Novo (SAMP) 40 – 55%94 – 96%6 / 10Strict anhydrous conditions; sensitive intermediates.
C. Enzymatic Resolution 45% (Max 50%)>98%8 / 10Requires extensive screening of lipases and strict pH control.

Validated Experimental Protocols & Mechanistic Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols do not merely list steps; they explain the chemical causality behind the reagents chosen and provide built-in validation checkpoints.

Protocol A: Chiral Pool Derivatization

Mechanism N1 N-Boc Protection N2 Carboxyl Reduction N1->N2 N3 Williamson Etherification N2->N3 N4 Boc Deprotection N3->N4

Fig 2. Mechanistic workflow for the chiral pool derivatization route.

Step 1: N-Boc Protection

  • Procedure: Suspend (S)-azetidine-2-carboxylic acid in a 1:1 mixture of dioxane/water. Add NaOH (1.1 eq) followed by Boc₂O (1.2 eq) at 0 °C. Stir at room temperature for 12 hours.

  • Causality: The secondary amine must be sterically shielded and electronically deactivated to prevent N-alkylation or polymerization during the subsequent reduction and etherification steps.

  • Self-Validation: Acidify the aqueous layer to pH 2 and extract with EtOAc. The product must show a distinct singlet at ~1.4 ppm (9H) in ¹H NMR, confirming Boc incorporation.

Step 2: Carboxyl Reduction

  • Procedure: Dissolve the N-Boc protected acid in anhydrous THF at 0 °C. Slowly add BH₃·THF (1.5 eq). Stir for 4 hours, then quench carefully with MeOH.

  • Causality: Borane (BH₃) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is overly aggressive and can cause reductive cleavage of the highly strained ~25.4 kcal/mol azetidine ring[1]. BH₃ selectively reduces the carboxylic acid to the primary alcohol while leaving the Boc group intact.

Step 3: Williamson Etherification

  • Procedure: Dissolve the resulting alcohol in anhydrous DMF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. After 30 minutes, add Methyl Iodide (MeI, 1.5 eq).

  • Causality: Strict temperature control (0 °C) is mandatory. If the reaction is allowed to heat up, the strong base (NaH) will trigger a ring-opening elimination reaction driven by the relief of the azetidine ring strain.

  • Self-Validation: TLC monitoring (Hexanes/EtOAc 7:3) will show a less polar spot. PMA stain must be used, as the molecule lacks a UV chromophore.

Step 4: Boc Deprotection

  • Procedure: Treat the intermediate with 20% TFA in Dichloromethane (DCM) at 0 °C for 2 hours. Concentrate under reduced pressure to yield (2S)-2-(methoxymethyl)azetidine as a TFA salt.

Protocol B: De Novo Synthesis via SAMP Hydrazone

Step 1: 1,3-Amino Alcohol Formation

  • Procedure: React the starting aldehyde with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the hydrazone. Alkylate using LDA and the appropriate electrophile at -78 °C, followed by reductive cleavage of the N-N bond using BH₃/THF and Raney Nickel[3].

  • Causality: The SAMP auxiliary dictates the facial selectivity of the incoming electrophile, ensuring the (2S) configuration is established with >96% ee.

Step 2: 4-exo-tet Cyclization

  • Procedure: Convert the primary alcohol of the 1,3-amino alcohol to a mesylate (MsCl, Et₃N, DCM, 0 °C). Isolate the mesylate and immediately treat with NaH in THF at reflux to force cyclization.

  • Causality: The leaving group must be highly reactive (mesylate) because the transition state of the 4-exo-tet cyclization must overcome the massive thermodynamic barrier of forming the strained four-membered ring[4].

  • Self-Validation: Enantiomeric excess must be validated post-cyclization via chiral HPLC (e.g., Chiralcel OD-H column). Baseline separation of the (2S) and (2R) enantiomers confirms the stereochemical fidelity of the entire sequence.

Conclusion & Lab Recommendations

For laboratories prioritizing speed, high yield, and guaranteed stereochemical integrity , Route A (Chiral Pool Derivatization) is unequivocally the superior choice. The initial cost of (S)-azetidine-2-carboxylic acid is offset by the minimal optimization required and the avoidance of complex chiral chromatography.

Conversely, if your program requires the synthesis of a library of heavily substituted azetidine analogs where chiral pool precursors do not exist, Route B (SAMP Hydrazone Alkylation) provides a highly customizable, albeit technically demanding, alternative.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link]

  • Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews - ACS Publications URL:[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES (LOCKSS) URL:[Link]

Sources

Validation

A Comprehensive Guide to Synthesizing Azetidine-Containing Peptides: Solid-Phase vs. Solution-Phase Strategies

Azetidine amino acid analogs—most notably azetidine-2-carboxylic acid (Aze) and 3-aminoazetidine (3-AAz)—are highly sought-after building blocks in modern peptidomimetic drug discovery. As four-membered ring analogs of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Azetidine amino acid analogs—most notably azetidine-2-carboxylic acid (Aze) and 3-aminoazetidine (3-AAz)—are highly sought-after building blocks in modern peptidomimetic drug discovery. As four-membered ring analogs of proline, they introduce severe conformational constraints, forcing peptides into highly specific secondary structures (such as γ -turns or all-trans conformations) while significantly enhancing resistance to proteolytic degradation[1],[2].

However, the incorporation of these highly strained (~26 kcal/mol ring strain), sterically demanding residues fundamentally alters the kinetic landscape of peptide coupling and deprotection. This guide objectively compares Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis for azetidine-containing peptides, providing mechanistic insights, comparative data, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Causality: The Diketopiperazine (DKP) Challenge

The primary bottleneck when incorporating azetidine analogs is the sequence-dependent risk of diketopiperazine (DKP) formation .

When an azetidine residue is located at the C-terminus or penultimate position of a growing peptide chain, the tertiary amide bond it forms heavily favors a cis-rotamer conformation. During SPPS, when the N-terminal protecting group (e.g., Fmoc) of the dipeptide is removed, the newly liberated primary amine is held in close spatial proximity to the ester or amide bond anchoring the peptide to the resin. This proximity drastically lowers the activation energy for an intramolecular nucleophilic attack, cleaving the peptide from the solid support and forming a stable, inactive DKP byproduct[3].

To successfully synthesize these peptides, chemists must choose between highly optimized SPPS routes that kinetically outcompete DKP formation, or solution-phase strategies that bypass resin-tethered steric liabilities altogether.

DKP_Mechanism Dipeptide Resin-bound Dipeptide (Fmoc-Xaa-Aze-Resin) Deprotection Fmoc Removal (Piperidine/DMF) Dipeptide->Deprotection FreeAmine Free N-terminal Amine (H2N-Xaa-Aze-Resin) Deprotection->FreeAmine DKP Intramolecular Attack Diketopiperazine (DKP) + Cleavage from Resin FreeAmine->DKP Slow coupling / Steric strain Elongation Rapid Coupling (HATU/HOAt + Next AA) FreeAmine->Elongation Optimized conditions Target Desired Linear Peptide Elongation->Target

Caption: Mechanistic divergence between successful chain elongation and DKP formation.

Comparative Performance Data

The choice between SPPS and solution-phase synthesis depends heavily on the target molecule's topology (linear vs. cyclic) and the specific position of the azetidine residue. Recent methodologies often employ a Hybrid Approach , utilizing SPPS for linear chain elongation and solution-phase chemistry for head-to-tail macrocyclization[1].

Table 1: Quantitative Comparison of Synthesis Modalities
ParameterSolid-Phase Synthesis (SPPS)Solution-Phase SynthesisHybrid (SPPS + Sol-Phase Cyclization)
Overall Yield (Linear) High (70–90%)Moderate (40–60%)High (70–90%)
DKP Formation Risk High (Sequence dependent)LowModerate
Macrocyclization Yield Poor (<20%) due to resin stericsGood (50–80%)Excellent (70–95%)
Azetidine Stability Stable to standard TFA cleavageStable under mild conditionsStable to strong post-cyclization acids
Scalability Milligram to GramGram to KilogramMilligram to Gram
Time Investment 1–3 Days2–4 Weeks1–2 Weeks

Workflow Visualization

Workflow Start Azetidine Peptide Synthesis SPPS Solid-Phase Synthesis (SPPS) Start->SPPS SolPhase Solution-Phase Synthesis Start->SolPhase SPPS_Step1 Resin Loading & Fmoc Deprotection (Risk: DKP Formation) SPPS->SPPS_Step1 Sol_Step1 Fragment Condensation SolPhase->Sol_Step1 SPPS_Step2 Coupling Aze Analog (Requires strong activators e.g., HATU) SPPS_Step1->SPPS_Step2 SPPS_Step3 Cleavage & Global Deprotection SPPS_Step2->SPPS_Step3 Hybrid Hybrid Approach (Linear SPPS + Solution Cyclization) SPPS_Step3->Hybrid Sol_Step2 Intermediate Purification (High Purity, Low Yield) Sol_Step1->Sol_Step2 Sol_Step3 Head-to-Tail Macrocyclization (Aze induces all-trans turn) Sol_Step2->Sol_Step3 Sol_Step3->Hybrid

Caption: Workflow comparison of SPPS and Solution-Phase synthesis for azetidine peptides.

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Elongation of Aze-Peptides (Mitigating DKP)

Objective: Synthesize a linear sequence containing an N-terminal or internal Aze residue while kinetically outcompeting intramolecular DKP cleavage.

Causality: Standard DIC/HOBt coupling is too slow to overcome the steric hindrance of the secondary amine of Aze. We must use HATU/HOAt to generate a highly reactive 7-aza-benzotriazole active ester. Furthermore, Fmoc deprotection times must be minimized to prevent the free amine from attacking the resin linkage[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell 2-Chlorotrityl chloride (2-CTC) resin (0.1 mmol) in dry DCM for 30 minutes. Note: 2-CTC is preferred over Wang resin as its extreme steric bulk inherently suppresses DKP formation at the C-terminus.

  • Amino Acid Loading: Add Fmoc-Aze-OH (0.3 mmol) and DIPEA (0.6 mmol) in DCM. Agitate for 2 hours. Cap unreacted sites with Methanol/DIPEA/DCM (1:2:7) for 15 minutes.

  • Rapid Deprotection: Treat the resin with 20% piperidine in DMF for exactly 2 x 3 minutes . Validation Check: Prolonged exposure (>10 mins) will exponentially increase DKP formation.

  • High-Efficiency Coupling: Pre-activate the subsequent amino acid (Fmoc-Xaa-OH, 0.4 mmol) with HATU (0.38 mmol) and HOAt (0.4 mmol) in DMF for 1 minute. Add DIPEA (0.8 mmol), then immediately add the solution to the resin. Agitate for 45 minutes.

  • Self-Validation (Microcleavage): Withdraw ~5 mg of resin. Treat with 1% TFA in DCM for 5 minutes. Filter and analyze the filtrate via LC-MS.

    • Success: Major peak corresponds to the desired Fmoc-Xaa-Aze-OH mass.

    • Failure: Presence of a peak corresponding to the DKP mass (and absence of peptide mass) indicates coupling was too slow.

Protocol B: Solution-Phase Head-to-Tail Macrocyclization using 3-AAz

Objective: Utilize the 3-aminoazetidine (3-AAz) subunit as a turn-inducing element to achieve high-yield solution-phase macrocyclization of small peptides (tetra- to hexapeptides)[1].

Causality: Small cyclic peptides are notoriously difficult to synthesize due to the high entropic penalty of bringing the termini together. The introduction of the 3-AAz subunit forces the linear precursor into a pre-organized, all-trans conformation, effectively pre-aligning the N- and C-termini for cyclization[1].

Step-by-Step Methodology:

  • Precursor Preparation: Obtain the fully side-chain protected linear peptide (synthesized via Protocol A) terminating in a free N-terminal amine and a free C-terminal carboxylic acid. Ensure the azetidine nitrogen is orthogonally protected (e.g., with a 2-propynyl carbamate for late-stage click chemistry)[1].

  • High-Dilution Setup: Dissolve the linear precursor (0.05 mmol) in anhydrous DMF to achieve a final concentration of 1 mM. Causality: High dilution heavily favors intramolecular cyclization over intermolecular oligomerization.

  • Activation: Add PyBOP (0.15 mmol) and HOAt (0.15 mmol) to the solution.

  • Base Addition: Add DIPEA (0.3 mmol) dropwise over 10 minutes. Stir the reaction at room temperature for 12–24 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via analytical HPLC.

    • Success: A distinct shift in retention time and the disappearance of the linear precursor mass[M+H] in favor of the cyclic mass [M-H2O+H].

  • Global Deprotection: Treat the crude cyclic peptide with a standard TFA cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for 2 hours. Note: The strained four-membered azetidine ring is remarkably stable to strong acids and will not degrade during this step[1].

Conclusion

While Solid-Phase Peptide Synthesis provides unmatched speed for linear azetidine-containing sequences, it requires stringent optimization (highly reactive coupling agents, sterically bulky resins, and strict timing) to avoid catastrophic DKP formation. Conversely, Solution-Phase Synthesis—particularly when used as a hybrid step for macrocyclization—leverages the unique conformational constraints of azetidine analogs (like 3-AAz) to achieve exceptionally high cyclization yields that would be impossible on a solid support. For modern drug development professionals, mastering the interplay between these two phases is essential for unlocking the full therapeutic potential of azetidine-modified peptidomimetics.

References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides Source: researchgate.net URL:1

  • WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation Source: google.com (Google Patents) URL:4

  • Proline Analogues | Chemical Reviews Source: acs.org (ACS Publications) URL:2

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate

This document provides a detailed protocol for the proper disposal of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate. As a trusted partner in your research, we are committed to providing guidance that extends b...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper disposal of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate. As a trusted partner in your research, we are committed to providing guidance that extends beyond product specifications to ensure the safety of your personnel and the protection of our environment. The procedures outlined herein are synthesized from established regulatory standards and field-proven laboratory best practices, designed to provide a clear, logical, and self-validating system for waste management.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the substance's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the methoxymethyl derivative was not located, analysis of close structural analogs, such as tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, provides a strong basis for hazard assessment.

Anticipated Hazards:

  • Skin Irritation: Similar compounds are classified as skin irritants.[1] Direct contact may cause redness and discomfort.

  • Serious Eye Irritation: Causes serious eye irritation.[1] Contact can lead to significant and potentially damaging inflammation.

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Toxicity: While not classified as acutely toxic, related compounds are noted as harmful if swallowed, inhaled, or absorbed through the skin.[2][3] It is prudent to treat this compound with appropriate caution.

Given this profile, tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate must be treated as a hazardous chemical waste.[4] Disposal into regular trash or down the sewer system is strictly prohibited.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound and its associated waste. The choice of PPE is a direct consequence of the hazard assessment.

Equipment TypeSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3][7]To prevent skin contact and irritation.
Eye/Face Protection Chemical safety goggles or a face shield.[3]To protect against splashes that could cause serious eye irritation.
Body Protection Standard laboratory coat. Launder separately from personal clothing.[1]To protect skin and clothing from contamination.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood.[1][8] A NIOSH-approved respirator may be necessary for large spills.To prevent inhalation of dusts or aerosols, which can cause respiratory tract irritation.[1]

Core Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is a systematic process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[4][6] The following workflow ensures compliance and safety.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: As soon as the material is deemed unusable, it is classified as waste.[4][9]

  • Segregate at the Source: Do not mix this waste stream with other, incompatible chemical wastes.[4][10] At a minimum, keep organic wastes separate from acids, bases, and oxidizers.[10] This is a critical step to prevent dangerous chemical reactions.

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: The waste must be stored in a container made of a material chemically compatible with the substance.[4] A high-density polyethylene (HDPE) or glass bottle with a tightly sealing cap is appropriate. The container must be in good condition, free of leaks or external residue.[4]

  • Label the Container Immediately: Proper labeling is a cornerstone of safe waste management and a strict regulatory requirement.[11][12] The label must be affixed as soon as the first drop of waste is added.

    The label must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant").[12]

    • The date accumulation started (only when moved to a Central Accumulation Area, not in the lab's Satellite Accumulation Area).[12]

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Waste is typically first stored in an SAA, which is the laboratory area where it is generated.[12] This area must be at or near the point of generation and under the control of laboratory personnel.[6][12]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[4][10] Using a funnel that is left in the opening is not considered a closed container and is a common violation.[10]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[12]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin or tray to control any potential leaks.

Step 4: Arranging for Final Disposal
  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and ultimate disposal of hazardous waste.[9] They will have a specific schedule and procedure for waste pickup.

  • Do Not Transport Waste Yourself: Laboratory personnel should not transport hazardous waste across campus.[9] This task is reserved for trained EHS staff or licensed hazardous waste contractors.

  • Final Disposal Method: The ultimate disposal will be handled by a licensed waste management facility. For this type of organic compound, the most likely method is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[2][3][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for proper chemical waste disposal.

Chemical_Disposal_Workflow cluster_Lab In the Laboratory (SAA) cluster_EHS EHS / Waste Management Generate Waste Generated Identify Identify as Hazardous Waste Generate->Identify Is material unwanted? Container Select & Label Compatible Container Identify->Container Prepare for collection Store Store in SAA (Closed, Secondary Containment) Container->Store Accumulate safely Pickup Schedule Pickup with EHS Store->Pickup Volume limits reached? Request collection Transport Trained Personnel Transport Waste Pickup->Transport EHS collects waste Dispose Final Disposal (e.g., Incineration) Transport->Dispose To licensed facility

Caption: Decision workflow for hazardous chemical waste from generation to final disposal.

Management of Spills and Empty Containers

Spill Cleanup

Minor spills within a chemical fume hood can be managed by trained laboratory personnel.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the full PPE outlined in Section 2.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.[13]

  • Collect Waste: Carefully scoop the absorbent material into your designated hazardous waste container.[13][14]

  • Decontaminate: Clean the spill area thoroughly.

  • Treat all cleanup materials as hazardous waste. [4][9]

For large spills, evacuate the area and contact your institution's emergency response or EHS team immediately.[9]

Empty Container Disposal

An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[10][15]

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can solubilize the residue.[10]

  • Collect Rinsate: The solvent used for rinsing (the "rinsate") is now considered hazardous waste and MUST be collected into your appropriate hazardous waste stream.[9] Do not pour the rinsate down the drain.

  • Deface the Label: Completely remove or deface the original chemical label on the container to avoid confusion.[9][15]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling bin, according to your facility's specific policies.[15]

By adhering to this comprehensive guide, you ensure that the disposal of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • A-C-T. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • ChemBK. (2024, April 9). TERT-BUTYL (2S)-2-(HYDROXYMETHYL)AZETIDINE-1-CARBOXYLATE.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • CymitQuimica. (2023, July 6). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Safety Data Sheet.
  • Sigma-Aldrich. (2026, March 16). Safety Data Sheet.
  • TargetMol. (2026, March 15). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet.
  • ChemPoint.com. (2023, November 6). Safety Data Sheet.
  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
  • BroadPharm. (2026, February 24). Safety Data Sheet.
  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet.
  • Swiss-Composite. (2017, October 9). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.

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